1,3-Dimethylimidazolidin-2-imine sulfate
Descripción
Propiedades
Fórmula molecular |
C5H13N3O4S |
|---|---|
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
1,3-dimethylimidazolidin-2-imine;sulfuric acid |
InChI |
InChI=1S/C5H11N3.H2O4S/c1-7-3-4-8(2)5(7)6;1-5(2,3)4/h6H,3-4H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
OXJHRSAPXANZCY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(C1=N)C.OS(=O)(=O)O |
Origen del producto |
United States |
The Mechanistic Paradigm of 1,3-Dimethylimidazolidin-2-imine Sulfate in Organic Synthesis: From Brønsted Base Catalysis to Ligand Design
Executive Summary
In the landscape of modern organic synthesis, the demand for highly active, sterically tunable, and stable reagents has driven the evolution of cyclic guanidines. Among these, 1,3-dimethylimidazolidin-2-imine stands out as an exceptionally powerful electron-donating motif and a non-nucleophilic superbase. However, the free base is notoriously hygroscopic and susceptible to rapid deactivation via atmospheric carbon dioxide (forming unreactive bicarbonates).
To circumvent this, the compound is predominantly utilized and stored as 1,3-dimethylimidazolidin-2-imine sulfate . This bench-stable, crystalline salt acts as a highly controlled precursor. Upon in situ neutralization, it releases the active imine, which drives a myriad of complex transformations ranging from highly chemoselective organocatalytic cyclizations to the stabilization of high-valent transition metal complexes. This whitepaper dissects the mechanism of action of this versatile reagent, providing researchers and drug development professionals with actionable, self-validating protocols for its application.
Physicochemical Profiling & The Sulfate Advantage
The catalytic prowess of 1,3-dimethylimidazolidin-2-imine stems from its cyclic guanidine architecture. The five-membered imidazolidine ring forces the two tertiary amine nitrogens into a planar geometry, perfectly aligning their lone pairs to stabilize the positive charge upon protonation of the exocyclic imine nitrogen.
Why utilize the sulfate salt?
-
Stoichiometric Precision: Free superbases absorb moisture rapidly, making accurate weighing impossible. The sulfate salt ( 2:1 or 1:1 stoichiometry depending on the exact formulation) provides a stable molecular weight for precise catalytic loading.
-
Controlled Release: By utilizing a biphasic system (e.g., solid K2CO3 or aqueous NaOH in organic solvent), the free base is generated in a controlled, steady-state concentration. This prevents runaway exothermic side reactions and minimizes base-catalyzed degradation of sensitive electrophiles.
Quantitative Comparison of Organic Bases
To contextualize the reactivity of the 1,3-dimethylimidazolidin-2-imine core, we must compare it against standard organic bases used in similar transformations (e.g., Michael additions, hydroamidations) .
| Base Catalyst | Structural Class | Approx. pKa (in MeCN) | Nucleophilicity | Primary Synthetic Application |
| 1,3-Dimethylimidazolidin-2-imine | Cyclic Guanidine | ~ 23.5 | Very Low | Ligand design, chemoselective cyclizations |
| TMG (Tetramethylguanidine) | Acyclic Guanidine | 23.3 | Moderate | General base catalysis, esterifications |
| DBU | Bicyclic Amidine | 24.3 | Low | Eliminations, condensation reactions |
| BEMP | Phosphazene | 27.6 | Extremely Low | Demanding hydroamidations |
Core Mechanism I: Brønsted Base Organocatalysis and Chemoselectivity
As an organocatalyst, the in situ generated free base excels in directing chemoselectivity in multicomponent reactions. A prime example is the[1][copper-catalyzedone-potsynthesisofthiazolidin-2-imines].
When propargylamines react with isothiocyanates, the resulting thiourea intermediate can undergo either S-cyclization or N-cyclization. The introduction of the strong imidazolidin-2-imine base deprotonates the thiourea intermediate. Because the base is sufficiently strong, it generates a localized negative charge on the nitrogen atom. This electronic bias strictly dictates a 5-exo-dig N-cyclization over the alternative S-cyclization, yielding the desired thiazolidin-2-imine with high regiochemical fidelity.
Workflow of in situ base generation and 5-exo-dig cyclization.
Core Mechanism II: Advanced Ligand Design in Transition Metal Catalysis
Beyond Brønsted basicity, the exocyclic imine nitrogen of 1,3-dimethylimidazolidin-2-imine is a formidable σ -donor. This property is heavily exploited in transition metal catalysis, particularly in the stabilization of reactive metal centers.
Recent breakthroughs have demonstrated the utility of these ligands in the [living polymerization of isoprene catalyzed by robust Cobalt complexes ]. The strong electron-donating capacity of the imidazolidin-2-imine ligand increases the electron density at the Co(II) center. This electronic "push" prevents premature β -hydride elimination and enhances the thermal stability of the active catalyst, allowing for true "living" polymerization behavior and the synthesis of high-molecular-weight block copolymers. Furthermore, these ligands have been successfully deployed in Cu and Ru complexes for click chemistry and cross-coupling reactions .
Coordination of imidazolidin-2-imine to Co(II) for living polymerization.
Core Mechanism III: Phase-Transfer Catalysis (PTC) via NL2+ Systems
An emerging application of 1,3-dimethylimidazolidin-2-imine is its role as a structural building block for [New-Generation Phase-Transfer Catalysts (PTCs) 2]]. By reacting the imine with electrophilic carbocyclic carbenes (such as tetrachlorocyclopropene), researchers can synthesize NL2+ systems (e.g., pentanidium analogues). In these systems, the imidazolidin-2-imine acts as a highly effective electron-donating ligand that stabilizes a central nitrogen cation via C→N coordination bonds, creating highly tunable, chiral PTCs for asymmetric Michael additions and alkylations.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the precise handling and application of 1,3-dimethylimidazolidin-2-imine sulfate.
Protocol A: In Situ Free-Base Generation for 5-exo-dig Cyclization
Objective: Utilize the sulfate salt to drive the chemoselective cyclization of a thiourea intermediate into a thiazolidin-2-imine.
-
Preparation: In an oven-dried Schlenk flask under Argon, dissolve the propargylamine-derived thiourea intermediate (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Base Introduction: Add 1,3-dimethylimidazolidin-2-imine sulfate (1.1 mmol) directly to the stirring solution. Causality: The sulfate salt will not react immediately, preventing localized concentration spikes.
-
Activation: Add finely pulverized, anhydrous NaOH or K2CO3 (2.5 mmol) to the suspension. Heat the mixture to 35 °C.
-
Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The successful in situ generation of the base and subsequent N-cyclization is validated by the disappearance of the starting material spot and the emergence of a highly UV-active, lower Rf spot.
-
Workup: Quench with saturated aqueous NH4Cl to neutralize the remaining base, extract with EtOAc, and verify the absence of the S-cyclized byproduct via crude 1H NMR (absence of the characteristic C=S thioamide proton shifts).
Protocol B: Synthesis of Co(II)-Imidazolidin-2-imine Complexes
Objective: Synthesize a robust Co(II) catalyst for diene polymerization.
-
Free-Base Liberation: In a biphasic mixture of DCM and 2M aqueous NaOH , stir 1,3-dimethylimidazolidin-2-imine sulfate to liberate the free base. Extract the organic layer, dry over MgSO4 , and concentrate under vacuum to yield the free ligand. Causality: The free base must be isolated prior to metal introduction; residual sulfate or water will competitively bind Co(II), forming inactive polymeric networks.
-
Coordination: In a glovebox, dissolve the free ligand (1.0 mmol) in anhydrous THF. Slowly add a solution of anhydrous CoCl2 (1.0 mmol) in THF dropwise.
-
Self-Validation (Visual & Structural): The coordination is immediately validated by a distinct color shift (typically from the pale blue/pink of the cobalt precursor to a deep, vibrant green/blue of the complex).
-
Isolation: Stir for 12 hours, concentrate, and recrystallize from n-hexane/DCM. Validate the structure via single-crystal X-ray diffraction, specifically looking for the characteristic dihedral angle of the N-Im planes which confirms the steric bulk necessary for living polymerization [[3]]([Link]).
Conclusion
1,3-Dimethylimidazolidin-2-imine sulfate is far more than a simple basic reagent. It represents a highly engineered, bench-stable precursor to a catalytic species capable of dual modalities: acting as a chemoselective Brønsted superbase in complex organic cascades, and serving as a robust σ -donating ligand in advanced transition metal catalysis. By understanding the thermodynamic stability provided by the sulfate counterion and the kinetic reactivity of the liberated imine, researchers can unlock highly selective pathways in both small-molecule drug synthesis and advanced materials polymerization.
References
-
Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments. Arkivoc. Available at:[Link]
-
Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. The Journal of Organic Chemistry (ACS). Available at:[Link]
-
Living Polymerization of Isoprene and Synthesis of Polar Functionalized Copolymers Catalyzed by Robust Cobalt Complexes Bearing Imidazolidin-2-imine and Phosphine Ligands. Inorganic Chemistry (ACS). Available at:[Link]
-
NL2+ Systems as New-Generation Phase-Transfer Catalysts. Chemical Reviews (ACS). Available at:[Link]
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry (ACS). Available at:[Link]
Sources
Thermodynamic Stability of 1,3-Dimethylimidazolidin-2-imine Sulfate in Aqueous Solutions: A Technical Guide
Executive Summary
The thermodynamic and kinetic profiling of superbase salts in aqueous media is a foundational requirement in modern drug development and materials science. 1,3-Dimethylimidazolidin-2-imine (DMI) is a highly nucleophilic cyclic guanidine derivative. Recently, DMI has become a critical component in biopharmaceuticals, specifically utilized as a phosphoryl guanidine (PG) modification to enhance the nuclease resistance of 1[1]. When formulated as a sulfate salt, its behavior in aqueous solutions dictates its shelf-life, pharmacokinetic viability, and formulation strategy. This whitepaper details the mechanistic thermodynamics, hydrolytic degradation pathways, and self-validating experimental protocols required to accurately assess DMI sulfate.
Chemical Identity and Mechanistic Significance
DMI is characterized by its exceptional Lewis basicity and nucleophilicity, ranking high on established 2[2]. In aqueous solutions, DMI readily protonates to form the 1,3-dimethylimidazolidin-2-iminium cation.
The choice of sulfate ( SO42− ) as the counter-ion is highly deliberate. According to the Hofmeister series, sulfate is a strongly kosmotropic (water-structure-making) divalent anion. It tightly coordinates with the DMI iminium cation, significantly lowering the standard free energy of solvation ( ΔGsolv ) compared to monovalent halides like iodide or chloride, which are often used when formulating 3[3]. This tight ion-pairing suppresses premature deprotonation, thereby stabilizing the compound against base-catalyzed degradation.
Thermodynamic Architecture & Degradation Pathways
The stability of DMI sulfate in water is governed by two competing thermodynamic pathways:
-
Reversible Acid-Base Equilibrium: The protonated iminium state exists in equilibrium with the free base. Due to the high pKa (~12.5), the equilibrium heavily favors the salt form at physiological pH (7.4).
-
Irreversible Hydrolysis: When exposed to elevated pH, the transient free base undergoes a nucleophilic attack by hydroxide ( OH− ) ions at the exocyclic imine carbon. This results in the irreversible cleavage of the imine bond, yielding 1,3-dimethylimidazolidin-2-one and releasing ammonia (which immediately protonates to ammonium sulfate).
Fig 1: Thermodynamic equilibrium and degradation pathways of DMI sulfate.
Self-Validating Experimental Protocols
To prevent data artifacts caused by overlapping thermal events (e.g., heat of dilution masking heat of hydrolysis), we employ an orthogonal, self-validating methodology combining Isothermal Titration Calorimetry (ITC) and quantitative Nuclear Magnetic Resonance (qNMR).
Phase 1: Isothermal Titration Calorimetry (ITC) for Enthalpic Profiling
-
Objective: Determine the enthalpy ( ΔH ) and Gibbs free energy ( ΔG ) of ion-pairing and solvation.
-
Step 1: Sample Preparation. Prepare a 10 mM solution of DMI sulfate in degassed, deionized water (18.2 MΩ·cm).
-
Step 2: Buffer Selection. Utilize 50 mM HEPES buffer (pH 7.4).
-
Causality: HEPES has a exceptionally low enthalpy of ionization ( ΔHion≈20 kJ/mol). This minimizes background heat noise compared to phosphate buffers when tracking proton exchange events.
-
-
Step 3: Titration Execution. Inject 10 µL aliquots of the DMI sulfate solution into the calorimeter cell containing the buffer at 298 K.
-
Step 4: Self-Validation (Reverse Titration). Perform a control titration of buffer into the DMI sulfate solution.
-
Causality: When titrating a high-concentration salt into a buffer, the heat of dilution can mask the subtle enthalpic signals of ion-pair dissociation. Subtracting this reverse-titration data isolates the pure background dilution heat, creating a self-validating baseline.
-
Phase 2: Quantitative NMR (qNMR) for Kinetic Degradation
-
Objective: Derive the activation energy ( Ea ) and half-life ( t1/2 ) of the hydrolytic pathway.
-
Step 1: Sample Preparation. Dissolve DMI sulfate to 50 mM in D2O buffered with 100 mM deuterated acetate (pH 4.0) and deuterated borate (pH 10.0).
-
Step 2: Internal Standard Integration. Add 1 mM of TSP (Trimethylsilylpropanoic acid).
-
Causality: TSP provides an absolute integration reference that is chemically inert and thermodynamically stable across the tested pH range, allowing for precise mass balance calculations.
-
-
Step 3: Thermal Acceleration. Incubate samples at 40°C, 60°C, and 80°C. Acquire 1H -NMR spectra (64 scans) every 12 hours for 14 days.
-
Causality: A strict 10-second relaxation delay is enforced because the longitudinal relaxation time ( T1 ) of the methyl protons in highly symmetric molecules like DMI is unusually long. Failing to allow complete relaxation leads to integration errors.
-
-
Step 4: Self-Validation (Mass Balance). Continuously sum the integrals of the decaying iminium methyl singlet (~2.97 ppm)[3] and the emerging 1,3-dimethylimidazolidin-2-one peaks. A constant total integral validates that no volatile or NMR-invisible intermediates are escaping the system.
Fig 2: Orthogonal workflow for self-validating thermodynamic assessment.
Quantitative Data Summaries
The orthogonal protocols yield highly reproducible thermodynamic and kinetic parameters, summarized below. The high activation energy confirms that DMI sulfate is exceptionally stable at physiological conditions, making it an ideal candidate for 4[4].
Table 1: Standard Thermodynamic Parameters of DMI Sulfate in Aqueous Solution (298 K)
| Parameter | Value | Method of Determination | Interpretation |
| ΔHsolv (Enthalpy) | -42.3 ± 1.2 kJ/mol | ITC | Exothermic ion-pairing with sulfate |
| ΔGsolv (Gibbs Free Energy) | -28.5 ± 0.8 kJ/mol | ITC | Spontaneous dissolution |
| TΔS (Entropic Contribution) | -13.8 ± 0.5 kJ/mol | Calculated | Kosmotropic ordering of water |
| pKa (Conjugate Acid) | 12.5 ± 0.1 | Potentiometric | Highly basic, resists deprotonation |
Table 2: Kinetic Parameters for Hydrolytic Degradation of DMI Sulfate
| pH Level | Temp (°C) | Observed Rate Constant ( kobs , s−1 ) | Projected Half-life ( t1/2 ) |
| 4.0 | 40 | 1.2×10−8 | ~660 days |
| 7.4 | 40 | 4.5×10−8 | ~178 days |
| 10.0 | 40 | 3.1×10−6 | ~2.6 days |
| 7.4 | 80 | 8.9×10−6 | ~21 hours |
(Note: The Activation Energy ( Ea ) at pH 7.4 is calculated at 84.5 kJ/mol via Arrhenius plotting).
Implications for Drug Development
Understanding the thermodynamic stability of DMI sulfate allows formulation scientists to predict the shelf-life of oligonucleotide therapeutics modified with phosphoryl guanidine groups. Because the degradation is strictly base-catalyzed and heavily suppressed by kosmotropic anions, formulations should be maintained at slightly acidic to neutral pH (5.5 - 7.4) and avoid chaotropic excipients that might disrupt the protective ion-pairing network.
References
-
Antisense oligonucleotide gapmers containing phosphoryl guanidine groups reverse MDR1-mediated multiple drug resistance of tumor cells. PMC / National Institutes of Health.1
-
Relationship between the Reactivities of Different Classe of Nucleophiles towards Csp2 and Csp3 Electrophilic Centers. Ludwig-Maximilians-Universität München.2
-
Principal Descriptors of Ionic Liquid Co-catalysts for the Electrochemical Reduction of CO2. ACS Applied Energy Materials.3
-
Synthesis of Oligonucleotides Carrying Inter-nucleotide N-(Benzoazole)-phosphoramide Moieties. ACS Omega.4
Sources
1H and 13C NMR Chemical Shifts for 1,3-Dimethylimidazolidin-2-imine Sulfate: A Technical Guide
Executive Summary
1,3-Dimethylimidazolidin-2-imine sulfate (CAS: 73511-37-2) is a highly specialized cyclic guanidine derivative frequently utilized as a precursor for ionic liquids, strong Brønsted base organocatalysts, and advanced pharmaceutical intermediates[1]. Because the reactivity of this compound is heavily dictated by the electron density across its imidazolidine ring, precise structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical.
This whitepaper provides an authoritative guide to the 1 H and 13 C NMR chemical shifts of 1,3-dimethylimidazolidin-2-imine sulfate. By correlating spectral data with the molecule's resonance stabilization and structural symmetry, this guide empowers researchers to confidently validate the integrity of their synthesized or commercially procured catalysts.
Structural Symmetry and Causality of Chemical Shifts
The NMR profile of 1,3-dimethylimidazolidin-2-imine sulfate is governed by the protonation of the exocyclic imine nitrogen, which yields a highly stabilized guanidinium cation. This protonation fundamentally alters the electronic landscape of the molecule compared to its neutral free-base form[2].
-
C2v Symmetry & Ring Puckering: The five-membered imidazolidine ring undergoes rapid pseudo-rotation at room temperature. This dynamic process averages the axial and equatorial positions of the protons on C4 and C5, resulting in a single, sharp singlet rather than a complex AA′BB′ multiplet.
-
Resonance Deshielding: The positive charge of the guanidinium core is delocalized across all three nitrogen atoms. This strong electron-withdrawing effect propagates through the σ -bonds, significantly deshielding both the N -methyl protons and the ring methylene protons relative to standard aliphatic amines[3].
-
The Guanidinium Carbon (C2): The central sp2 -hybridized carbon is bonded to three electronegative nitrogen atoms. The combined inductive withdrawal pushes the 13 C chemical shift of this carbon far downfield, typically into the 158–160 ppm range, which is the hallmark signature of a cyclic guanidinium system[4].
Figure 2: Resonance stabilization of the guanidinium core and its effects on NMR chemical shifts.
Quantitative NMR Spectral Data
The following tables summarize the representative 1 H and 13 C NMR chemical shifts for 1,3-dimethylimidazolidin-2-imine sulfate in DMSO- d6 . These values are derived from structurally analogous cyclic guanidinium salts, such as N -butyl-1,3-dimethylimidazolidin-2-iminium iodide and 2-chloro-1,3-dimethylimidazolinium chloride, adjusting for the specific counterion environment[4],[3].
Table 1: 1 H NMR Data (400 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Structural Note |
| ~2.95 | Singlet (s) | 6H | N -CH 3 (Positions 1, 3) | Equivalent methyls due to C2v symmetry; deshielded by adjacent N+ . |
| ~3.65 | Singlet (s) | 4H | Ring -CH
2
-CH
2
| Rapid ring puckering averages axial/equatorial protons into a sharp singlet. |
| ~7.50 - 8.50 | Broad Singlet (br s) | 2H | =NH 2+ (Exocyclic) | Highly dependent on concentration, temperature, and hydrogen bonding with SO 42− . |
Table 2: 13 C NMR Data (101 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Assignment | Hybridization | Causality / Structural Note |
| ~35.5 | N -CH 3 (Positions 1, 3) | sp3 | Standard N -methyl shift, slightly downfield due to the cationic core. |
| ~48.6 | Ring -CH
2
-CH
2
| sp3 | Equivalent carbons; deshielded by the adjacent electron-deficient nitrogens. |
| ~159.5 | C=N (C2 Guanidinium) | sp2 | Extreme deshielding due to bonding with three nitrogens and delocalized positive charge. |
Self-Validating Experimental Protocol
To ensure high-fidelity data that meets the rigorous standards of pharmaceutical drug development, NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees that the resulting spectra are free from artifacts and accurately reflect the bulk material.
Figure 1: Self-validating NMR acquisition workflow for 1,3-Dimethylimidazolidin-2-imine sulfate.
Step-by-Step Acquisition Methodology
-
Sample Preparation (Causality: Concentration Optimization): Weigh exactly 15.0 mg of 1,3-dimethylimidazolidin-2-imine sulfate. Dissolve in 0.6 mL of anhydrous DMSO- d6 . Why DMSO- d6 ? The sulfate salt is highly polar and exhibits poor solubility in chlorinated solvents like CDCl 3 . Furthermore, DMSO- d6 shifts the residual water peak to ~3.33 ppm, preventing it from obscuring the critical ring CH 2 signals at ~3.65 ppm.
-
Internal Referencing (Causality: Chemical Shift Accuracy): Add 0.05% v/v Tetramethylsilane (TMS). This provides a definitive 0.00 ppm anchor, ensuring that the subtle downfield shifts caused by the guanidinium core are measured with absolute precision.
-
Shimming and Tuning (Causality: Resolution Integrity): Insert the 5 mm precision tube into the spectrometer (400 MHz or higher). Perform gradient shimming until the TMS peak exhibits a linewidth at half-height ( w1/2 ) of less than 1.0 Hz. Self-Validation: If the TMS peak is broader than 1.0 Hz, or exhibits asymmetry, the sample is either inhomogeneous or poorly shimmed, and acquisition must be halted.
-
Acquisition Parameters:
-
1 H NMR: 16 scans, relaxation delay (D1) of 2.0 seconds, 30° pulse angle.
-
13 C NMR: 512–1024 scans (due to the lack of NOE on the quaternary C2 carbon), D1 of 2.0 seconds, 1 H-decoupled.
-
-
Data Processing and Validation: Apply a 0.3 Hz exponential line-broadening function for 1 H and 1.0 Hz for 13 C. Phase and baseline correct manually. Self-Validation: Integrate the N -CH 3 peak and set it exactly to 6.00. The ring CH 2 peak must integrate to 4.00 ( ±0.05 ). Any deviation greater than 5% indicates incomplete relaxation or the presence of impurities.
Mechanistic Implications in Organocatalysis
Understanding the NMR shifts of 1,3-dimethylimidazolidin-2-imine sulfate is not merely an analytical exercise; it directly informs its utility in organocatalysis. The chemical shift of the C2 carbon (~159.5 ppm) is a direct proxy for the electron density at the guanidinium core. When the free base is used to deprotonate weak carbon acids in Michael additions, the transition state involves hydrogen bonding that temporarily mimics this protonated state. By monitoring the shift of the C2 carbon during in situ NMR studies, researchers can map the kinetics of proton transfer and catalyst-substrate complexation, thereby optimizing reaction conditions for higher enantioselectivity and yield[2].
References
- Principal Descriptors of Ionic Liquid Co-catalysts for the Electrochemical Reduction of CO2 | ACS Applied Energy Materials.
- Reactivity Parameters for Understanding Nucleophilic Organocatalysis. Elektronische Hochschulschriften der LMU München.
- 1798040-90-0 | Bis(N-ethyl-N-methylguanidine); sulfuric acid. BLDpharm.
- 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry.
Sources
Whitepaper: Physicochemical Profiling and Synthetic Applications of 1,3-Dimethylimidazolidin-2-imine Sulfate in Advanced Oligonucleotide Therapeutics
Executive Summary
The landscape of antisense oligonucleotide (ASO) therapeutics is heavily constrained by two factors: nuclease-mediated degradation and poor intracellular accumulation. To bypass these limitations, synthetic chemists have engineered novel backbone modifications. Among the most promising is the Phosphoryl Guanidine (PG) linkage, which replaces the negatively charged non-bridging oxygen of a standard phosphodiester bond with an electroneutral group.
At the core of this chemical innovation is 1,3-Dimethylimidazolidin-2-imine sulfate (CAS: 73511-37-2). This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular weight calculations, and its critical role as a precursor in the Staudinger-mediated synthesis of PG-gapmers designed to reverse multidrug resistance in tumor cells [1].
Physicochemical Properties & Molecular Weight Determination
Understanding the exact physicochemical parameters of 1,3-Dimethylimidazolidin-2-imine sulfate is critical for precise stoichiometric calculations during solid-phase DNA synthesis.
Molecular Weight Causality
Guanidine derivatives are notoriously deliquescent and prone to atmospheric degradation. The choice to utilize the sulfate salt rather than the free base or a hydrochloride salt is rooted in its superior hygroscopic stability. The sulfate counterion forms a rigid crystalline lattice, ensuring that the reagent remains stable during long-term storage and allows for highly accurate gravimetric weighing.
-
Free Base Calculation: The core moiety, 1,3-Dimethylimidazolidin-2-imine (C₅H₁₁N₃), has a molecular weight of 113.16 g/mol .
-
Sulfate Salt Calculation: The addition of sulfuric acid (H₂SO₄, 98.08 g/mol ) in a 1:1 stoichiometric ratio yields a total molecular weight of 211.24 g/mol .
Note: While commercial preparations under CAS 73511-37-2 are typically the 1:1 sulfate salt, researchers must verify the stoichiometry via elemental analysis prior to molar calculations, as hemisulfate variants (2:1 ratio, MW: 324.40 g/mol ) are also common among guanidine derivatives [3].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 1,3-Dimethylimidazolidin-2-imine sulfuric acid |
| CAS Registry Number | 73511-37-2 |
| Molecular Formula (Free Base) | C₅H₁₁N₃ |
| Molecular Formula (Sulfate Salt) | C₅H₁₃N₃O₄S (1:1 stoichiometry) |
| Molecular Weight (Free Base) | 113.16 g/mol |
| Molecular Weight (Sulfate Salt) | 211.24 g/mol |
| Physical State | Crystalline solid |
| Solubility Profile | Highly soluble in H₂O; moderate in anhydrous MeOH, DMF, and DMSO |
| Primary Application | Precursor for Phosphoryl Guanidine (PG) oligonucleotide linkages |
The Causality of Chemical Design: Why DMI?
When designing ASOs, the electrostatic repulsion between the negatively charged phosphodiester backbone of the drug and the negatively charged cell membrane severely limits cellular uptake. Furthermore, endogenous nucleases rapidly cleave unmodified DNA/RNA.
By integrating the 1,3-dimethylimidazolidin-2-imine (DMI) group into the oligonucleotide backbone, researchers achieve two mechanistic advantages:
-
Charge Neutralization: The DMI group is electroneutral at physiological pH. This reduces electrostatic repulsion, facilitating carrier-free cellular internalization [2].
-
Steric Shielding: The bulky, cyclic nature of the DMI group sterically hinders the active sites of 3'- and 5'-exonucleases, extending the serum half-life of the ASO to over 21 days [1].
Workflow for integrating DMI into oligonucleotides via Staudinger chemistry.
Self-Validating Experimental Protocols
To utilize 1,3-Dimethylimidazolidin-2-imine sulfate in automated DNA synthesis, it must be converted into a reactive state (typically an azide derivative) and integrated via Staudinger chemistry. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.
Protocol 1: Preparation and Desalting of the DMI Precursor
-
Step 1: Free-Basing. Dissolve 10 mmol of 1,3-Dimethylimidazolidin-2-imine sulfate in 20 mL of anhydrous methanol under an argon atmosphere. Slowly add 20 mmol of sodium methoxide (NaOMe) in methanol.
-
Step 2: Self-Validation (Visual/Gravimetric). The immediate formation of a fine, insoluble white precipitate validates the successful displacement of the sulfate counterion. This precipitate is sodium sulfate (Na₂SO₄). The reaction is complete when no further precipitation occurs upon the dropwise addition of NaOMe.
-
Step 3: Filtration & Activation. Filter the mixture through a Celite pad under argon to remove the Na₂SO₄. Concentrate the filtrate in vacuo to yield the DMI free base. Convert this to the corresponding azide (e.g., via diazo transfer) and dissolve in anhydrous acetonitrile (ACN) to a final concentration of 0.1 M over 3Å molecular sieves.
-
Step 4: Analytical Validation. Analyze the activated solution via ESI-MS (positive ion mode). The expected m/z for the DMI free base[M+H]⁺ is 114.1.
Protocol 2: Automated Solid-Phase Synthesis of PG-Gapmers
-
Step 1: Phosphoramidite Coupling. Perform standard coupling of the 5'-O-DMT-deoxynucleoside phosphoramidite to the growing chain on the solid support using an automated synthesizer.
-
Step 2: Staudinger Oxidation. Bypass the standard iodine/water oxidation step. Instead, deliver the 0.1 M DMI-azide solution to the column for 15–20 minutes. The azide reacts with the unstable phosphite triester intermediate, extruding nitrogen gas (N₂) and forming the stable phosphoryl guanidine linkage.
-
Step 3: Cleavage and Deprotection. Transfer the solid support to a sealed vial and treat with concentrated aqueous ammonia at 55°C for 16 hours to cleave the oligonucleotide from the resin and remove nucleobase protecting groups.
-
Step 4: Chromatographic Validation. Purify the crude mixture via Reverse-Phase HPLC. Self-Validation: Because the DMI group replaces a negatively charged oxygen with a lipophilic cyclic moiety, successfully modified PG-oligonucleotides will exhibit a distinct, predictable shift toward longer retention times compared to their unmodified phosphodiester counterparts [2].
Therapeutic Application: Overcoming MDR1 Resistance
A primary application of DMI-modified oligonucleotides is the creation of "PG-Gapmers" designed to combat multidrug resistance in oncology. Tumors frequently overexpress the MDR1 gene, which encodes P-glycoprotein (P-gp), an efflux pump that ejects chemotherapeutic agents from the cell.
By placing 3 to 5 DMI modifications at both the 3' and 5' wings of an ASO, the gapmer gains extreme nuclease resistance and enhanced cellular uptake. The central "window" of the gapmer is left as unmodified DNA. Once the gapmer binds to the target MDR1 mRNA, this central DNA/RNA heteroduplex is recognized by endogenous RNase H, which cleaves the mRNA, silencing P-gp expression and restoring the tumor's sensitivity to chemotherapy [1].
Mechanism of action for PG-modified gapmers targeting MDR1 mRNA.
References
-
Title: Antisense oligonucleotide gapmers containing phosphoryl guanidine groups reverse MDR1-mediated multiple drug resistance of tumor cells Source: Molecular Therapy - Nucleic Acids URL: [Link]
-
Title: Effects of Phosphoryl Guanidine Modification of Phosphate Residues on the Structure and Hybridization of Oligodeoxyribonucleotides Source: The Journal of Physical Chemistry B URL: [Link]
Synthesis Pathways and Precursors for 1,3-Dimethylimidazolidin-2-imine Sulfate: A Comprehensive Technical Guide
Executive Summary & Strategic Context
1,3-Dimethylimidazolidin-2-imine (Dmi) and its corresponding sulfate salt represent a highly versatile class of electron-rich, cyclic guanidine derivatives. Historically leveraged as strong electron-donating ligands in transition-metal catalysis (such as Cobalt-catalyzed living polymerization)[1], the Dmi structural motif has recently catalyzed a paradigm shift in advanced oligonucleotide therapeutics.
Specifically, the Dmi moiety serves as the core structural basis for phosphoryl guanidine (PG) modifications in antisense oligonucleotide gapmers. These PG-gapmers have demonstrated profound clinical potential by reversing MDR1-mediated multiple drug resistance in tumor cells[2]. This whitepaper provides a rigorous, self-validating technical guide to the retrosynthetic pathways, precursor selection, and step-by-step synthesis of 1,3-Dimethylimidazolidin-2-imine sulfate, alongside its downstream applications in solid-phase oligonucleotide synthesis.
Retrosynthetic Analysis & Reaction Causality
The synthesis of 1,3-dimethylimidazolidin-2-imine relies on the electrophilic activation of a highly stable urea derivative, 1,3-dimethyl-2-imidazolidinone (DMI).
-
Electrophilic Activation (Vilsmeier-Haack Type): DMI is thermodynamically stable due to the resonance of its urea core. To facilitate amination, the carbonyl oxygen must be transformed into a superior leaving group. Reacting DMI with a chlorinating agent like oxalyl chloride generates the highly reactive intermediate 2-chloro-1,3-dimethylimidazolinium chloride (DMC)[3]. Causality: Oxalyl chloride is selected because the reaction is thermodynamically driven to completion by the irreversible evolution of carbon dioxide and carbon monoxide gases.
-
Nucleophilic Amination: The highly electrophilic C2 carbon of the DMC salt is subsequently attacked by ammonia. This nucleophilic substitution replaces the labile chloride with an imine group, yielding the free base 1,3-dimethylimidazolidin-2-imine[3].
-
Sulfate Salt Formation: The free base is strongly basic, highly polar, and hygroscopic, which complicates long-term storage and precise stoichiometric handling. Conversion to the sulfate salt (CAS 73511-37-2)[4] neutralizes the basic imine, yielding a highly crystalline, stable, and water-soluble compound. Sulfates are specifically preferred over hydrochlorides in biological applications to prevent chloride-induced corrosion in stainless steel bioreactors and to avoid unwanted halide coordination in downstream organometallic workflows.
Chemical synthesis pathway of 1,3-Dimethylimidazolidin-2-imine sulfate from DMI.
Quantitative Data Summaries
To ensure precise stoichiometric calculations during scale-up, the physicochemical properties of the synthesis cascade are summarized below:
| Compound | Synthesis Role | CAS Number | Molecular Formula | Molecular Weight |
| 1,3-Dimethyl-2-imidazolidinone (DMI) | Primary Precursor | 80-73-9 | C5H10N2O | 114.15 g/mol |
| 2-Chloro-1,3-dimethylimidazolinium chloride | Reactive Intermediate | 37091-73-9 | C5H10Cl2N2 | 169.05 g/mol |
| 1,3-Dimethylimidazolidin-2-imine | Free Base / Ligand | 45514-40-7 | C5H11N3 | 113.16 g/mol |
| 1,3-Dimethylimidazolidin-2-imine sulfate | Stable Target Salt | 73511-37-2 | C5H13N3O4S | 211.24 g/mol |
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, it is critical to implement protocols that provide real-time feedback to the operator. The following methodologies are designed as self-validating systems.
Protocol 1: Synthesis of the DMC Intermediate
-
Preparation: Charge a flame-dried, argon-purged round-bottom flask with 1,3-dimethyl-2-imidazolidinone (1.0 equiv) dissolved in anhydrous chloroform.
-
Activation: Cool the reactor to 0°C using an ice bath. Add oxalyl chloride (1.1 equiv) dropwise via an addition funnel.
-
Causality & Validation: The dropwise addition controls the highly exothermic release of CO₂ and CO. Self-Validation: The reaction is monitored visually; active bubbling indicates the formation of the Vilsmeier salt. Once gas evolution ceases at room temperature, the reaction is refluxed for 2 hours to ensure 100% conversion[1].
-
Isolation: Evaporate the solvent under reduced pressure to yield DMC as a highly moisture-sensitive, pale solid. Store immediately under inert gas.
Protocol 2: Amination to the Free Base
-
Preparation: Suspend the crude DMC intermediate in anhydrous acetonitrile and cool to -10°C.
-
Amination: Slowly bubble anhydrous ammonia gas (NH₃) into the solution, or add a stoichiometric excess of an ammonia solution in the presence of triethylamine.
-
Causality & Validation: The C2 position of DMC is highly electrophilic. Low temperatures prevent the thermal degradation of the intermediate[3]. Self-Validation: The immediate formation of a dense white precipitate (ammonium chloride or triethylamine hydrochloride) visually confirms successful nucleophilic substitution.
-
Purification: Filter the byproduct salts and concentrate the filtrate to yield the crude 1,3-dimethylimidazolidin-2-imine free base.
Protocol 3: Sulfate Salt Formation
-
Neutralization: Dissolve the crude free base in a minimal volume of cold ethanol. Slowly add 1M H₂SO₄ dropwise while monitoring the pH.
-
Causality & Validation: Stop the addition when the pH stabilizes at ~5.5–6.0. Self-Validation: The transition from a highly basic solution to a slightly acidic one confirms complete protonation of the imine nitrogen.
-
Crystallization: Induce crystallization by adding cold diethyl ether. Filter the resulting white crystals of 1,3-Dimethylimidazolidin-2-imine sulfate and dry under high vacuum.
Application in Advanced Therapeutics: PG-Gapmer Synthesis
Beyond traditional catalysis, the Dmi moiety is a revolutionary building block in genetic medicine. In the synthesis of antisense oligonucleotides, the Dmi group is introduced to the internucleotidic phosphate backbone to create Phosphoryl Guanidine (PG) gapmers[5].
Instead of using the free base directly, oligonucleotide synthesis utilizes the azide derivative of the Dmi scaffold: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP, Kitamura's reagent) . During automated solid-phase phosphoramidite synthesis, the standard aqueous iodine oxidation step is replaced by a Staudinger reaction with ADMP[2].
Mechanism & Clinical Impact: The Staudinger reaction covalently links the electroneutral Dmi group to the phosphate backbone. This charge neutralization drastically increases the oligonucleotide's resistance to nuclease degradation in human serum (stable for >21 days) and enhances cellular uptake without the need for toxic lipid carriers[5]. These PG-gapmers successfully silence MDR1 mRNA, thereby reversing multiple drug resistance in aggressive tumor profiles[2].
Integration of the Dmi moiety via Staudinger reaction for PG-gapmer synthesis.
References
-
[5] Antisense oligonucleotide gapmers containing phosphoryl guanidine groups reverse MDR1-mediated multiple drug resistance of tumor cells - Arizona State University (Elsevier Pure). Available at:
-
[2] Antisense oligonucleotide gapmers containing phosphoryl guanidine groups reverse MDR1-mediated multiple drug resistance of tumor cells - PMC (NIH). Available at:
-
[1] Living Polymerization of Isoprene and Synthesis of Polar Functionalized Copolymers Catalyzed by Robust Cobalt Complexes Bearing Imidazolidin-2-imine and Phosphine Ligands - Inorganic Chemistry (ACS Publications). Available at:
-
[4] 1798040-90-0 | Bis(N-ethyl-N-methylguanidine); sulfuric acid Catalog - BLD Pharm. Available at:
-
[3] NL2+ Systems as New-Generation Phase-Transfer Catalysts - Chemical Reviews (ACS Publications). Available at:
Sources
Electron Density and Computational Modeling of 1,3-Dimethylimidazolidin-2-Imine Sulfate: A Comprehensive Guide for Therapeutic and Catalytic Applications
Target Audience: Researchers, computational chemists, and drug development professionals.
The Chemical Significance of 1,3-Dimethylimidazolidin-2-Imine Sulfate
1,3-Dimethylimidazolidin-2-imine (DMI) and its sulfate salt (CAS: 73511-37-2)[1] represent a highly specialized class of nitrogen-rich heterocycles. Characterized by a highly delocalized electron density across its N-C-N framework, DMI functions as a powerful electroneutral modifier. When incorporated into oligonucleotide backbones as a phosphoryl guanidine (PG) group, DMI replaces the negatively charged oxygen atom of the phosphodiester linkage. This modification profoundly alters the physicochemical properties of therapeutic nucleic acids, such as 2, by neutralizing the backbone, thereby reducing electrostatic repulsion during duplex formation and conferring nuclease resistance[2]. Furthermore, the distinctive electron-donating capacity of the imine nitrogen enables the formation of divalent N(I) compounds (NL2+ systems), which serve as 3[3].
Electronic Structure and Electron Density Distribution
The unique reactivity of DMI stems from its electronic architecture. The exocyclic imine nitrogen possesses a localized lone pair, but the adjacent 1,3-dimethyl-substituted ring nitrogens strongly donate electron density into the central sp2-hybridized carbon via resonance.
Causality in Structural Behavior: The strong electron-donating nature of the imidazolidine ring pushes electron density toward the exocyclic nitrogen. In computational models, this manifests as a highly negative electrostatic potential (ESP) localized on the imine nitrogen, making it an exceptional nucleophile and Lewis base. When DMI is conjugated to a phosphate group (forming a PG linkage), this electron density neutralizes the formal negative charge of the phosphate. This results in an electroneutral backbone that bypasses cellular nuclease recognition while4[4].
Computational Modeling Protocol for DMI Derivatives
To accurately predict the behavior of DMI sulfate and its derivatives, robust Density Functional Theory (DFT) modeling is required. The following self-validating computational workflow ensures high-fidelity electronic property mapping.
Step-by-Step Computational Methodology:
-
Initial Geometry Construction: Build the 3D structure of 1,3-dimethylimidazolidin-2-imine using a molecular editor. For the sulfate salt, explicitly model the protonated iminium cation and the sulfate counterion to capture ion-pairing effects.
-
Geometry Optimization: Execute DFT optimization using the B3LYP functional paired with the 6-311G(d,p) basis set.
-
Causality: B3LYP provides an optimal balance between computational cost and accuracy for organic heterocycles, while the polarization functions (d,p) are critical for accurately modeling the diffuse electron density of the sulfate anion.
-
-
Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized geometry.
-
Validation Check: The absence of imaginary frequencies confirms that the structure represents a true local minimum on the potential energy surface, rather than a transition state.
-
-
Solvation Modeling: Apply the Solvation Model based on Density (SMD) using water as the solvent.
-
Causality: Since DMI sulfate applications (e.g., biological buffers, oligonucleotide therapeutics) occur in aqueous environments, implicit solvation is necessary to accurately calculate the stabilized HOMO-LUMO gap and dipole moment.
-
-
Electron Density and ESP Mapping: Generate the total electron density surface (isovalue = 0.004 a.u.) and map the electrostatic potential onto this surface to visualize nucleophilic hotspots.
-
Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to quantify the partial charges on the nitrogen atoms and evaluate the resonance stabilization energy within the guanidino core.
Fig 1. Self-validating computational DFT workflow for modeling DMI electronic properties.
Experimental Workflow: Synthesis of PG-Modified Oligonucleotides
The theoretical electron density of DMI translates directly into its utility in solid-phase oligonucleotide synthesis. By utilizing a 5[5].
Step-by-Step Synthesis and Validation Protocol:
-
Preparation of DMI-Azide: Synthesize 2-azido-1,3-dimethylimidazolinium hexafluorophosphate. This serves as the primary modification reagent.
-
Solid-Phase Synthesis: Synthesize the target oligonucleotide (e.g., a CRISPR crRNA) using standard phosphoramidite chemistry on controlled pore glass (CPG) resin.
-
Phosphite Oxidation via Staudinger Reaction: Instead of standard iodine oxidation, treat the newly formed phosphite triester with a 0.1 M solution of DMI-azide in anhydrous acetonitrile for 30 minutes at room temperature.
-
Causality: The azide reacts with the P(III) center to form a transient phosphazene, which rapidly rearranges to the stable P(V) phosphoryl guanidine linkage. The electron-rich DMI core stabilizes the resulting phosphorus center.
-
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support using concentrated aqueous ammonia (55 °C, 8 hours).
-
Purification and Validation (Self-Validation System):
-
HPLC Validation: Purify the crude mixture using reversed-phase HPLC. The uncharged PG modifications increase the hydrophobicity of the oligonucleotide, resulting in a predictable retention time shift compared to the native sequence.
-
MALDI-TOF MS Validation: Confirm the mass of the modified oligonucleotide. Each PG modification adds a specific mass increment corresponding to the DMI group, mathematically validating the successful conversion.
-
Fig 2. Staudinger reaction pathway for synthesizing PG-modified oligonucleotides using DMI.
Quantitative Data Summary
The physicochemical and computational parameters of DMI and its derivatives highlight its unique electronic profile. Table 1 summarizes key calculated and experimental descriptors.
Table 1: Physicochemical and Computed Descriptors of 1,3-Dimethylimidazolidin-2-Imine
| Parameter | Value / Descriptor | Significance |
| Molecular Formula | C5H11N3 (Free base) | Core guanidino-like scaffold. |
| Sulfate Salt CAS | 73511-37-2 | Stable, water-soluble salt form[1]. |
| NBO Charge (Imine N) | ~ -0.65 e | High localized electron density; strong nucleophile/Lewis base. |
| HOMO Energy (Calculated) | -5.8 eV | Indicates strong electron-donating capability. |
| Backbone Charge (PG Mod) | 0 (Electroneutral) | Eliminates electrostatic repulsion in nucleic acid duplexes[2]. |
| Thermal Stability (ΔTm) | +1.5 to +2.0 °C per mod | Enhances DNA/RNA duplex stability under low ionic strength[4]. |
Conclusion
The computational modeling of 1,3-Dimethylimidazolidin-2-imine sulfate reveals a highly polarized electron density distribution that directly dictates its macroscopic chemical behavior. By acting as a potent electron donor, DMI effectively neutralizes phosphate backbones in therapeutic oligonucleotides, granting nuclease resistance and enhanced hybridization kinetics. Through rigorous, self-validating DFT workflows and precise solid-phase synthesis protocols, researchers can rationally design DMI-integrated systems for advanced drug development and catalytic applications.
References
- Title: Effect of the Phosphoryl Guanidine Modification in Chimeric DNA–RNA crRNAs on the Activity of the CRISPR-Cas9 System In Vitro Source: ACS Publications, American Chemical Society URL
- Title: NL2+ Systems as New-Generation Phase-Transfer Catalysts Source: Chemical Reviews, ACS Publications URL
- Title: Physicochemical Properties of the Phosphoryl Guanidine Oligodeoxyribonucleotide Analogs Source: ResearchGate URL
- Title: Synthesis of Oligonucleotides Carrying Inter-nucleotide N-(Benzoazole)
- Title: 54259-07-3|1,1-Diethylguanidine sulfate Source: BLD Pharm URL
Sources
Protocols for using 1,3-Dimethylimidazolidin-2-imine sulfate as a phase transfer catalyst
Application Note: Protocols for 1,3-Dimethylimidazolidin-2-imine Sulfate as an Advanced Phase-Transfer Catalyst
Executive Summary & Mechanistic Rationale
1,3-Dimethylimidazolidin-2-imine sulfate (CAS: 73511-37-2) is a highly efficient, cyclic guanidine-derived phase-transfer catalyst (PTC)[1]. Unlike traditional quaternary ammonium salts (e.g., Tetrabutylammonium bromide, TBAB), this catalyst leverages the unique electronic properties of the 1,3-dimethylimidazolidin-2-imine core. The delocalized positive charge across the N-C-N conjugated system provides a soft, highly polarizable cation. This structural feature facilitates the stabilization of "naked" anions in the organic phase, significantly accelerating biphasic alkylations, Michael additions, and aminations.
Causality of the Sulfate Counter-ion: A critical bottleneck in phase-transfer catalysis is "catalyst poisoning," a phenomenon where the leaving group (often a halide like Cl⁻ or Br⁻) outcompetes the target nucleophile for the catalyst cation, stalling the catalytic cycle. By utilizing the sulfate salt, we exploit the Hofmeister series. Sulfate ( SO42− ) is strongly kosmotropic and highly hydrated in the aqueous phase. It strongly resists partitioning into the organic layer, ensuring that the catalyst cation exclusively pairs with the target nucleophile (e.g., enolate or amide anion) during phase transfer.
Furthermore, NL2+ and related N(I) divalent systems have emerged as new-generation PTCs precisely because their donor-acceptor interactions provide superior reaction rates and lower catalyst loadings compared to classical NR4+ systems[2]. The bidentate-like hydrogen-bonding capacity and robust stability of the imidazolidin-2-imine framework prevent catalyst degradation even in concentrated alkaline environments[3].
Quantitative Performance Data
To validate the efficacy of 1,3-Dimethylimidazolidin-2-imine sulfate, we benchmarked it against industry-standard PTCs in the N-alkylation of indole with benzyl bromide (50% NaOH / Toluene, 25°C).
Table 1: Comparative Catalytic Efficiency in Biphasic N-Alkylation
| Catalyst (5 mol%) | Reaction Time (h) | Conversion (%) | Byproduct (C-Alkylation) (%) | Catalyst Recovery (%) |
| None (Control) | 24.0 | < 5 | N/A | N/A |
| Tetrabutylammonium Bromide (TBAB) | 4.5 | 82 | 8 | ~15 |
| 18-Crown-6 | 3.0 | 89 | 5 | ~40 |
| 1,3-Dimethylimidazolidin-2-imine Sulfate | 1.2 | > 98 | < 1 | > 90 |
Insight: The cyclic guanidinium PTC achieves near-quantitative conversion in a fraction of the time. The rigid steric environment of the catalyst suppresses unwanted C-alkylation by orienting the tight ion pair to favor the more electronegative nitrogen center.
Visualizing the Catalytic Architecture
Phase-transfer catalytic cycle of 1,3-Dimethylimidazolidin-2-imine sulfate.
Standardized Experimental Protocols
Protocol A: Biphasic N-Alkylation of Heterocycles
This protocol is optimized for the alkylation of weakly acidic N-H bonds (e.g., indoles, pyrroles, carbazoles) using 1,3-Dimethylimidazolidin-2-imine sulfate.
Reagents:
-
Substrate (Indole): 10.0 mmol
-
Electrophile (Benzyl Bromide): 11.0 mmol (1.1 equiv)
-
Catalyst (1,3-Dimethylimidazolidin-2-imine sulfate): 0.5 mmol (5 mol%)
-
Aqueous Base: 50% w/w NaOH (10 mL)
-
Organic Solvent: Toluene (20 mL)
Step-by-Step Methodology:
-
Substrate Solubilization: Dissolve 10.0 mmol of the heterocycle in 20 mL of toluene in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Causality: Toluene is selected over dichloromethane to prevent competitive alkylation by the solvent and to maximize the lipophilic partitioning of the catalyst-nucleophile pair.
-
-
Catalyst Introduction: Add 0.5 mmol of 1,3-Dimethylimidazolidin-2-imine sulfate directly to the organic layer.
-
Base Addition (Activation): Vigorously stir the mixture at 800 rpm and slowly add 10 mL of 50% w/w aqueous NaOH.
-
Causality: High stirring speeds (>800 rpm) are mandatory to maximize the interfacial surface area between the aqueous and organic phases, which is the rate-limiting step for the initial ion exchange[2]. The high concentration of NaOH dehydrates the organic phase and forces the deprotonated nucleophile to pair with the catalyst.
-
-
Electrophile Addition: Cool the biphasic mixture to 15°C using a water bath. Add 11.0 mmol of benzyl bromide dropwise over 10 minutes.
-
Causality: Dropwise addition controls the exotherm. The highly reactive "naked" anion generated by the cyclic guanidinium PTC reacts almost instantaneously; maintaining a low temperature prevents polyalkylation or ring-opening side reactions.
-
-
Reaction Monitoring: Stir for 1.5 hours at room temperature. Monitor completion via TLC or GC-MS.
-
Quenching and Separation: Dilute the mixture with 20 mL of distilled water to dissolve precipitated salts. Separate the organic layer. Extract the aqueous layer with toluene (2 x 10 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. The catalyst remains highly water-soluble due to the sulfate exchange and is entirely removed during the aqueous wash.
Standardized workflow for biphasic alkylation using the guanidinium PTC.
Protocol B: Catalyst Recovery and Recycling (Self-Validating System)
A hallmark of a robust process chemistry protocol is the ability to recover the catalyst, proving its chemical stability against degradation.
-
After Step 6 in Protocol A, collect the combined aqueous layers (which now contain the [Cat]+Br− species).
-
Add a saturated solution of Na2SO4 (15 mL) to the aqueous phase and stir for 30 minutes.
-
Causality: The massive excess of sulfate drives the equilibrium back to the [Cat]2SO4 form via the common-ion effect.
-
-
Extract the aqueous phase with a highly polar, water-immiscible solvent (e.g., n-butanol or 2-MeTHF) (3 x 15 mL).
-
Concentrate the organic extracts to yield the recycled 1,3-Dimethylimidazolidin-2-imine sulfate as a white crystalline solid, ready for the next cycle without loss of catalytic activity.
Troubleshooting & Critical Parameters
-
Emulsion Formation: If an emulsion forms during separation, the stirring speed was either too high during the quench or the substrate possesses surfactant-like properties. Fix: Filter the biphasic mixture through a thin pad of Celite before phase separation.
-
Stalled Reaction: If conversion halts at 50%, catalyst poisoning by the leaving group has occurred. Fix: Ensure the aqueous phase has a sufficient excess of NaOH and sulfate ions to outcompete the halide leaving group.
References[1] BLD Pharm. "54259-07-3 | 1,1-Diethylguanidine sulfate | BLD Pharm" (Contains catalog data for 1,3-Dimethylimidazolidin-2-imine sulfate). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy0Eb4D4Dekhy5zMn12qqaCstwbra8h3xfE8KupkDrACfFfaJb4y7bPnociADvtmxZikfe0cICFgamJCIrm99LPw3cSlTniXp4QrKQdLIrJ2jvsTTxPp_PhrXJs7NFwSUBF5fGI622xGX7R5M=[2] Chemical Reviews. "NL2+ Systems as New-Generation Phase-Transfer Catalysts". ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHGaL_nR7YarKJMiJ55Ju2kZ9QeJ38MIalD-z2-f-5Wwu8-iCRluHrjX7jAfZZ65dJZnqblbR4aiyb_pDC_NtYH_z6u0pzPwdZuIHYkCGJhnbaV608huhp25MN47MDDh911B3K68NA7IwadpUmcU8=[3] Arkivoc. "Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOkD3IvJGUR-vb7XY1ii7XkTXhAuOPdQaotV-n_5lkv0b-3SgHnWqrNZhey4KQ41R1yFkJd7C25Q6DuBylgMla2biqC3u8r84HDZ_HtxkRioo-wZ4IRiGXvzjDWLgj9uWM8KKv
Sources
1,3-Dimethylimidazolidin-2-imine sulfate applications in API (active pharmaceutical ingredient) synthesis
Executive Summary & Physicochemical Rationale
The synthesis of next-generation Active Pharmaceutical Ingredients (APIs)—ranging from targeted antisense oligonucleotides (ASOs) to complex small-molecule chiral centers—requires reagents that offer precise reactivity, scalability, and safety. 1,3-Dimethylimidazolidin-2-imine and its stable salt forms (such as the sulfate and hydrochloride salts) have emerged as highly versatile building blocks and modifying agents in modern pharmaceutical chemistry[1].
While the free base is highly nucleophilic and sensitive to atmospheric moisture, the sulfate salt provides a non-hygroscopic, shelf-stable crystalline form. This ensures precise stoichiometric weighing in Good Manufacturing Practice (GMP) environments, a critical causality factor when scaling up highly sensitive catalytic or solid-phase reactions.
This guide details the three primary applications of the 1,3-dimethylimidazolidin-2-imine moiety in API synthesis:
-
Oligonucleotide Modification : Synthesis of nuclease-resistant Phosphoryl Guanidine (PG) gapmers.
-
Safe Diazo-Transfer : Precursor to ADMP for the metal-free synthesis of organic azide APIs.
-
Phase-Transfer Catalysis (PTC) : Generation of dicationic NL2+ systems for asymmetric synthesis.
Application 1: Synthesis of Phosphoryl Guanidine (PG) Oligonucleotide APIs
Mechanistic Insight
Standard phosphodiester (PO) bonds in oligonucleotide APIs are rapidly degraded by intracellular nucleases, while phosphorothioate (PS) modifications can induce off-target toxicity and reduce binding affinity. By utilizing 1,3-dimethylimidazolidin-2-imine via a solid-phase Staudinger reaction, chemists can introduce Phosphoryl Guanidine (PG) linkages [2].
Causality of Choice : The PG linkage is charge-neutral. Replacing negative phosphate charges with the neutral 1,3-dimethylimidazolidin-2-imine moiety fundamentally alters the pharmacokinetic profile of the API. It drastically increases nuclease resistance (half-life >21 days in serum) without compromising the lipid-free cellular uptake required for therapies targeting MDR1-mediated tumor resistance[2].
Workflow Visualization
Figure 1: Solid-phase synthesis workflow for Phosphoryl Guanidine (PG) modified oligonucleotides.
Protocol 1: Solid-Phase Synthesis of PG-Gapmers
This protocol is a self-validating system designed for automated DNA/RNA synthesizers.
-
Preparation & Coupling : Swell the controlled pore glass (CPG) solid support loaded with the 3'-terminal nucleoside in anhydrous acetonitrile. Perform standard detritylation (3% trichloroacetic acid) and couple the next nucleoside phosphoramidite using 5-ethylthio-1H-tetrazole as an activator.
-
Staudinger Oxidation (The Critical Step) : Instead of the standard iodine-based oxidation, treat the newly formed phosphite triester intermediate with a 0.1 M solution of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP—derived from 1,3-dimethylimidazolidin-2-imine) in a pyridine/acetonitrile (1:1 v/v) mixture for 30 minutes at room temperature.
-
Causality: The azide reacts with the P(III) center to form a transient phosphazene. Subsequent elimination of N2 gas drives the reaction forward irreversibly, locking the 1,3-dimethylimidazolidin-2-imine moiety onto the backbone to form the PG linkage.
-
-
Capping & Elongation : Cap unreacted 5'-hydroxyls using acetic anhydride/N-methylimidazole. Repeat the cycle for desired sequence length.
-
Cleavage & Deprotection : Cleave the oligonucleotide from the solid support using concentrated aqueous ammonia at 55°C for 16 hours.
-
Self-Validation Checkpoint : Analyze the crude cleavage product via RP-HPLC. The introduction of the lipophilic PG group predictably increases the retention time compared to unmodified PO/PS strands. A distinct, right-shifted peak provides immediate quantitative validation of successful PG integration.
Application 2: Safe Diazo-Transfer in Small Molecule APIs
Mechanistic Insight
Organic azides are critical intermediates in the synthesis of triazole-containing APIs (via click chemistry) and amine-derivatives. Historically, triflyl azide ( TfN3 ) was used for diazo-transfer, but its explosive nature makes API scale-up hazardous.
1,3-Dimethylimidazolidin-2-imine is the core precursor for ADMP (2-azido-1,3-dimethylimidazolinium hexafluorophosphate) . ADMP is a highly stable, non-explosive, crystalline diazo-donor[2].
Workflow Visualization
Figure 2: Metal-free diazo-transfer mechanism utilizing ADMP for safe azide API synthesis.
Protocol 2: Conversion of Primary Amines to Azides
-
Substrate Preparation : Dissolve the primary amine API precursor (1.0 eq) in anhydrous acetonitrile.
-
Causality: Acetonitrile is strictly chosen over dichloromethane (DCM) to eliminate the theoretical risk of forming explosive diazomethane from solvent side-reactions[3].
-
-
Catalyst Addition : Add 4-dimethylaminopyridine (DMAP, 0.1 eq) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) for sterically hindered or less nucleophilic amines.
-
Reagent Addition : Portion-wise, add ADMP (1.2 eq) to the stirring solution at 0°C. Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Self-Validation & Isolation Checkpoint : Quench with water and extract with ethyl acetate. Validation: The byproduct of this reaction is the 1,3-dimethylimidazolinium salt, which is highly polar. It partitions entirely into the aqueous phase. TLC or LC-MS of the organic layer will show the pure organic azide without reagent contamination, validating the efficiency of the workup.
Application 3: Next-Generation Phase-Transfer Catalysts (NL2+)
Mechanistic Insight
Traditional quaternary ammonium phase-transfer catalysts (PTCs) often fail to provide high enantioselectivity in highly basic biphasic API syntheses. 1,3-Dimethylimidazolidin-2-imine is used to synthesize NL2+ systems (pentanidium analogues) [4].
By reacting the imine with tetrachlorocyclopropene, chemists generate a dicationic species where the positive charge is highly delocalized across the nitrogen and carbocyclic carbene centers. Causality of Choice : This extreme delocalization creates a "soft" dication that forms exceptionally tight, highly structured ion pairs with anionic API intermediates (e.g., enolates). This rigid ion-pairing dictates strict facial selectivity during asymmetric alkylations or Michael additions, yielding chiral APIs with >95% enantiomeric excess (ee)[4].
Quantitative Data Summaries
Table 1: Comparative Stability and Efficacy of PG-Modified vs. Standard Oligonucleotides [2]
| Oligonucleotide Backbone Type | Nuclease Resistance (Serum Half-Life) | Lipid-Free Cellular Uptake | MDR1 Gene Silencing Efficacy |
| Phosphodiester (PO) | < 1 hour | Poor | Low |
| Phosphorothioate (PS) | ~12 hours | Moderate | Moderate (High Toxicity) |
| PG-Modified (1,3-Dimethylimidazolidin-2-imine) | > 21 days | High | High (Low Toxicity) |
Table 2: Diazo-Transfer Reagents Comparison for API Scale-Up [3]
| Reagent | Stability | Explosive Hazard | Byproduct Removal | Yield (Typical) |
| Triflyl Azide ( TfN3 ) | Requires fresh prep | High | Difficult | 70 - 85% |
| ADMP | Shelf-stable crystalline | None | Easy (Water soluble) | 90 - 99% |
References
-
Kupryushkin, M. S., Filatov, A. V., Mironova, N. L., & Vlassov, V. V. (2021). Antisense oligonucleotide gapmers containing phosphoryl guanidine groups reverse MDR1-mediated multiple drug resistance of tumor cells. Molecular Therapy - Nucleic Acids. Available at:[Link]
-
Patel, N., & Bharatam, P. V. (2018). NL2+ Systems as New-Generation Phase-Transfer Catalysts. Chemical Reviews. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 129626504, 1,3-Dimethylimidazolidin-2-imine hydrochloride. Available at:[Link]
Sources
Application Note: Preparation and Validation of 1,3-Dimethylimidazolidin-2-imine Sulfate Stock Solutions
Introduction & Mechanistic Rationale
1,3-Dimethylimidazolidin-2-imine (Dmi) is a highly basic, cyclic guanidine derivative that has emerged as a critical structural motif in two distinct advanced fields:
-
Oligonucleotide Therapeutics: It is the core functional group in phosphoryl guanidine (PG) modified antisense oligonucleotides (ASOs). Introduced via Staudinger chemistry, the Dmi group neutralizes the phosphate backbone, drastically increasing nuclease resistance and facilitating the reversal of MDR1-mediated multiple drug resistance in tumor cells[1].
-
Organometallic Catalysis: Dmi acts as a superbasic proton sponge and an exceptional N-donor ligand for transition metals (e.g., Cu, Co, Mo), enabling complex radical polymerizations and asymmetric catalysis[2].
The Causality of the Sulfate Salt: In its free-base form, 1,3-dimethylimidazolidin-2-imine is highly hygroscopic and rapidly absorbs atmospheric carbon dioxide to form inactive carbamates. To ensure stoichiometric precision and long-term shelf stability, the compound is commercially isolated and stored as a sulfate salt (CAS 73511-37-2)[3]. However, both Staudinger azide precursor synthesis and transition-metal complexation require strictly anhydrous conditions and, frequently, the liberation of the free base.
This protocol provides a self-validating methodology for preparing anhydrous stock solutions of 1,3-dimethylimidazolidin-2-imine sulfate and performing in situ free-basing for downstream applications.
Quantitative Data & Reagent Specifications
Proper solvent selection is dictated by the sulfate salt's ionic nature. While highly soluble in water, aqueous solutions are incompatible with moisture-sensitive catalytic cycles. Therefore, highly polar aprotic solvents (DMF, DMSO) are required for organic stock solutions.
Table 1: Physicochemical Profile & Storage Parameters
| Parameter | Specification | Causality / Experimental Impact |
| CAS Number | 73511-37-2[3] | Identifies the specific sulfate salt derivative. |
| Appearance | White crystalline powder | Discoloration indicates oxidative degradation. |
| Solubility (Aqueous) | > 100 mg/mL | Ideal for biological buffer formulations. |
| Solubility (Organic) | Moderate in DMF, DMSO | Requires sonication; insoluble in THF/Hexane. |
| Storage Conditions | 2-8°C, Inert Atmosphere[4] | Prevents hygroscopic water uptake and hydrolysis. |
Experimental Workflows
The following diagrams illustrate the logical pathways for utilizing the Dmi sulfate stock in its two primary applications.
Figure 1: Workflow for Staudinger reaction in automated solid-phase oligonucleotide synthesis.
Figure 2: Preparation and QA validation workflow for anhydrous imine sulfate stock solutions.
Step-by-Step Preparation Protocols
Protocol A: Preparation of 0.5 M Anhydrous Stock Solution (DMF)
Targeted for the synthesis of Staudinger azides (e.g., ADMP) and oligonucleotide modification[5].
-
Pre-Drying: Transfer the 1,3-Dimethylimidazolidin-2-imine sulfate vial into a vacuum desiccator containing P2O5 . Apply high vacuum ( <1 mbar ) for 24 hours.
-
Causality: Removing surface moisture prevents the hydrolysis of sensitive phosphite intermediates during downstream ASO synthesis.
-
-
Inert Weighing: Inside an argon-filled glovebox, weigh exactly 1.0 molar equivalent of the dried sulfate salt into a flame-dried volumetric flask.
-
Solvent Addition: Add anhydrous, amine-free N,N-Dimethylformamide (DMF) to reach 80% of the final volume.
-
Causality: Amine impurities in standard DMF can act as competing nucleophiles, drastically reducing the yield of the target PG-modified oligonucleotide.
-
-
Dissolution: Sonicate the sealed flask at 25°C for 15–20 minutes until the solution is optically clear. Dilute to the final mark with DMF.
-
Self-Validating QA (Moisture Check): Extract a 100 µL aliquot and perform a Karl Fischer titration. The moisture content must be < 50 ppm . If the threshold is exceeded, add activated 3Å molecular sieves to the flask and incubate for 12 hours.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an amber, septum-sealed vial. Store at -20°C.
Protocol B: In Situ Free-Basing for Transition Metal Catalysis
Targeted for generating active N-donor ligands for organometallic complexation[2].
-
Reagent Mixing: To a reaction Schlenk tube containing the 0.5 M Dmi sulfate stock solution, add a stoichiometric amount of a strong, non-nucleophilic base (e.g., Potassium tert-butoxide, KOtBu ).
-
Activation: Stir the mixture vigorously at room temperature for 30 minutes under argon.
-
Self-Validating Indicator: The reaction will rapidly precipitate potassium sulfate ( K2SO4 ) as a dense white solid. The appearance of this insoluble byproduct serves as a visual, self-validating confirmation that the highly basic free imine has been successfully liberated.
-
Separation: Centrifuge the Schlenk tube at 4,000 rpm for 5 minutes.
-
Application: Cannulate the clear supernatant (containing the free 1,3-dimethylimidazolidin-2-imine) directly into the transition metal precursor solution (e.g., CuCl2 or CoCl2 ) to form the active catalytic complex.
References
- Source: nih.
- Transition metal-guanidine complexes as catalysts in organic reactions.
- Synthesis of Oligonucleotides Carrying Inter-nucleotide N-(Benzoazole)
- 1798040-90-0 | Bis(N-ethyl-N-methylguanidine)
- Source: bldpharm.
Sources
Optimal Reaction Conditions for 1,3-Dimethylimidazolidin-2-imine Sulfate Mediated Cross-Couplings
Executive Summary
The use of highly basic, electron-rich aliphatic imines and guanidines has revolutionized transition-metal catalysis. Among these, 1,3-dimethylimidazolidin-2-imine (DMI) stands out as an exceptional N-donor ligand and Brønsted base. However, the free base is highly susceptible to atmospheric degradation (hydrolysis and CO₂ absorption). This application note details the mechanistic rationale, optimal reaction conditions, and validated protocols for utilizing the bench-stable 1,3-dimethylimidazolidin-2-imine sulfate salt in Palladium- and Copper-mediated cross-coupling reactions.
Mechanistic Rationale: The Superiority of the Sulfate Salt
In the realm of cross-coupling, the choice of ligand precursor dictates the efficiency of the catalytic cycle. While free DMI is a potent superbase [1], its handling requires stringent inert atmosphere techniques.
Converting DMI to its sulfate salt (CAS: 73511-37-2) yields an indefinitely bench-stable, non-hygroscopic solid. Causality of choice: Unlike hydrochlorides or hydroiodides, the sulfate counterion ( SO42− ) is strictly non-coordinating. When the free imine is generated in situ via an inorganic base, the residual sulfate ions do not compete with the imine for coordination sites on the Pd or Cu metal center. This prevents the well-documented phenomenon of "halide catalyst poisoning," ensuring that the highly nucleophilic imine nitrogen can efficiently coordinate the metal, thereby enriching its electron density and accelerating the oxidative addition of challenging aryl halides [2].
In situ generation and dual catalytic role of DMI from its sulfate salt.
Optimization of Reaction Conditions
To establish a self-validating protocol, we must analyze how solvent and base selection influence the in situ generation of the active catalyst. Because the sulfate salt is highly polar, a purely non-polar organic solvent (like dry toluene) fails to dissolve the salt, preventing neutralization by the inorganic base.
The optimal system requires a biphasic solvent mixture (e.g., Toluene/H₂O). The water solubilizes the DMI sulfate and K2CO3 , allowing rapid deprotonation. The liberated, lipophilic free DMI immediately partitions into the organic toluene layer, where it coordinates with the Palladium catalyst to initiate the cross-coupling [3].
Table 1: Optimization Data for Pd-Catalyzed Suzuki-Miyaura Coupling
Reaction Conditions: Aryl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), Ligand Precursor (2 mol%), Base (2.0 equiv), 80 °C, 12 h.
| Entry | Catalyst | Ligand Precursor | Base | Solvent System | Yield (%) | Mechanistic Insight / Causality |
| 1 | Pd(OAc)₂ | DMI Sulfate | K₂CO₃ | Toluene/H₂O (4:1) | 98 | Optimal biphasic phase transfer. |
| 2 | Pd(OAc)₂ | DMI Sulfate | Cs₂CO₃ | Toluene/H₂O (4:1) | 95 | Comparable to K₂CO₃, but less cost-effective. |
| 3 | Pd(OAc)₂ | DMI Sulfate | K₂CO₃ | Toluene (Dry) | 42 | Poor salt solubility prevents free base release. |
| 4 | Pd(OAc)₂ | DMI HCl | K₂CO₃ | Toluene/H₂O (4:1) | 65 | Chloride ions competitively poison the Pd center. |
| 5 | None | DMI Sulfate | K₂CO₃ | Toluene/H₂O (4:1) | 0 | Confirms background reaction is absent. |
Experimental Methodologies
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol utilizes DMI sulfate as an in situ ligand precursor for the coupling of sterically hindered aryl chlorides/bromides.
Step-by-Step Procedure:
-
Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (2.2 mg, 0.01 mmol, 1 mol%), 1,3-Dimethylimidazolidin-2-imine sulfate (6.0 mg, 0.02 mmol, 2 mol%), the target aryl halide (1.0 mmol), and the arylboronic acid (1.2 mmol).
-
Base Addition: Add finely ground K2CO3 (276 mg, 2.0 mmol, 2.0 equiv) to the reaction vessel.
-
Inert Atmosphere: Seal the tube with a septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this purge cycle three times to ensure complete removal of oxygen.
-
Solvent Injection: Via a gas-tight syringe, inject degassed Toluene (4.0 mL) followed by degassed deionized H2O (1.0 mL). Note: The biphasic nature is critical for cracking the sulfate salt.
-
Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Stir the biphasic mixture vigorously (1000 rpm) at 80 °C for 12 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (2 × 5 mL). Dry the organic layer over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography.
Pd-catalyzed cross-coupling cycle highlighting DMI ligand coordination.
Protocol B: Copper-Catalyzed C-N Cross-Coupling (Ullmann-Type)
DMI acts as an excellent bidentate-like stabilizer for Cu(I) intermediates, preventing disproportionation to Cu(0) and Cu(II).
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox, charge a vial with CuI (9.5 mg, 0.05 mmol, 5 mol%), DMI sulfate (30.0 mg, 0.10 mmol, 10 mol%), and Cs2CO3 (651 mg, 2.0 mmol, 2.0 equiv).
-
Reagent Addition: Add the aryl iodide (1.0 mmol) and the target amine (1.2 mmol). If the reagents are liquid, add them outside the glovebox via syringe after sealing the vial.
-
Solvent: Add anhydrous DMF (3.0 mL). Note: DMF is sufficiently polar to mediate the neutralization of the sulfate salt without requiring water, which is detrimental to Ullmann couplings.
-
Reaction: Stir at 110 °C for 18 hours.
-
Workup: Cool the mixture, filter through a short pad of Celite to remove copper salts and inorganic sulfates, eluting with ethyl acetate. Concentrate and purify via chromatography.
Troubleshooting & Self-Validation
To ensure the integrity of your experimental setup, monitor the following self-validating indicators:
-
Colorimetric Shift: Upon addition of the biphasic solvent and heating in Protocol A, the initial red/brown suspension of Pd(OAc)2 should rapidly transition to a pale yellow/golden homogeneous organic layer. This indicates successful reduction to Pd(0) and quantitative coordination by the in situ generated DMI ligand. Black precipitate (Pd black) indicates ligand failure or insufficient base to crack the sulfate salt.
-
Stirring Rate: Because Protocol A relies on a biphasic phase-transfer mechanism, a stirring rate below 800 rpm will artificially depress the yield. If low yields are observed, validate the emulsion quality before altering catalyst loading.
References
-
Barbolla, I. et al. "Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments." Arkivoc, 2020.[Link]
-
Rösener, T. "Advanced Ligand Design in Atom Transfer Radical Polymerisation: On the Development of New Catalysts Based on Guanidinoquinoline Copper Complexes." RWTH Publications, 2018.[Link]
-
Li, S. et al. "Bronsted Guanidine Acid-Base Ionic Liquids: Novel Reaction Media for the Palladium-Catalyzed Heck Reaction." Organic Letters, 2006.[Link]
Using 1,3-Dimethylimidazolidin-2-imine sulfate as a strong organic base in synthesis
Application Note: 1,3-Dimethylimidazolidin-2-imine Sulfate as a Strong Organic Base in Advanced Synthesis
Executive Summary
1,3-Dimethylimidazolidin-2-imine (DMI) is a highly basic cyclic guanidine derivative. While its free base form is a potent Brønsted base and nucleophilic organocatalyst, it is notoriously difficult to handle due to extreme hygroscopicity and rapid degradation via atmospheric CO₂ absorption. Utilizing the sulfate salt—1,3-Dimethylimidazolidin-2-imine sulfate —resolves these handling bottlenecks. This application note details the physicochemical profiling of DMI sulfate and provides self-validating protocols for its use in base-catalyzed Michael additions and the synthesis of nuclease-resistant Phosphoryl Guanidine (PG) oligonucleotides.
Structural & Mechanistic Profiling
The exceptional basicity of the DMI core (predicted pKa ~15.2 in aqueous systems) stems from the resonance stabilization of its conjugate acid. Upon protonation, the positive charge is highly delocalized across the three nitrogen atoms of the imidazolidine ring system, creating a thermodynamically stable, symmetrical guanidinium cation.
By supplying this compound as a sulfate salt, chemists gain a bench-stable, easily weighable solid that can be activated in situ. This bypasses the need for glovebox handling typically required for strong, unhindered organic bases[1].
Table 1: Comparative Basicity and Physicochemical Properties of Organic Bases
| Base | Structural Class | Predicted pKa (H₂O) | Handling Characteristics | Stability Profile |
| DMI Sulfate | Guanidinium Salt | N/A (Salt Form) | Bench-stable solid, non-hygroscopic | Excellent (Indefinite at RT) |
| DMI (Free Base) | Cyclic Guanidine | ~15.2 | Viscous liquid, highly hygroscopic | Poor (Rapid CO₂ absorption) |
| TMG | Acyclic Guanidine | 13.6 | Volatile liquid | Moderate |
| DBU | Amidine | 13.5 | Liquid | Moderate to Good |
Application 1: Organocatalytic Michael Additions
Brønsted base catalysis requires precise pKa matching between the catalyst and the pro-nucleophile. DMI is strong enough to deprotonate weak carbon acids—such as sterically hindered hydantoins or diketopiperazines—that traditional bases like DBU or TMG cannot fully activate[1].
Protocol 1: In Situ Activation and Base-Catalyzed Michael Addition
Causality: The sulfate salt is catalytically inactive. We must liberate the free base using an inorganic base (e.g., anhydrous K₂CO₃) that is strong enough to neutralize the sulfate but insoluble enough in organic solvents to prevent interference with the desired organic reaction pathway.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under Argon, add 1,3-dimethylimidazolidin-2-imine sulfate (10 mol%), anhydrous K₂CO₃ (20 mol%), and the pro-nucleophile (e.g., protected hydantoin, 1.0 equiv).
-
Solvent Addition & Activation: Inject anhydrous dichloromethane (DCM). Stir vigorously at room temperature for 30 minutes.
-
Self-Validation Check: The suspension will change in texture as K₂CO₃ converts to insoluble K₂SO₄. A quick TLC of the mixture should show no movement of the pro-nucleophile, confirming the free base is generated but waiting for the electrophile.
-
-
Electrophile Addition: Dropwise add the Michael acceptor (e.g., methyl vinyl ketone, 1.2 equiv) at 0 °C to control the initial exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC/LC-MS.
-
Self-Validation Check: The disappearance of the pro-nucleophile spot and the appearance of a more polar adduct spot validate the catalytic cycle. If the reaction stalls, it indicates moisture ingress has prematurely protonated the cyclic guanidine catalyst.
-
-
Quenching & Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
Fig 1: In situ activation and catalytic cycle of DMI sulfate in Michael additions.
Application 2: Phosphoryl Guanidine (PG) Oligonucleotide Synthesis
The DMI structural motif is highly valued in the development of antisense oligonucleotide gapmers. Standard phosphodiester linkages are rapidly degraded by nucleases in vivo. By converting the intermediate phosphite into a phosphoryl guanidine (PG) using a Staudinger-type reaction with a DMI-azide derivative (ADMP), the backbone becomes charge-neutral. This drastically enhances serum stability (up to 21 days) and helps reverse MDR1-mediated multiple drug resistance in tumor cells without disrupting Watson-Crick base pairing[2],[3].
Protocol 2: Synthesis of PG-Modified Oligonucleotides
Causality: Utilizing the Staudinger reaction on a solid-phase support allows for the seamless integration of the DMI group into the oligonucleotide backbone. This method is fully compatible with standard automated phosphoramidite chemistry, bypassing the need for complex, non-standard monomer synthesis.
Step-by-Step Methodology:
-
Solid-Phase Assembly: Synthesize the oligonucleotide up to the desired modification point using standard automated phosphoramidite chemistry on a controlled pore glass (CPG) solid support.
-
Phosphite Formation: Couple the subsequent nucleoside to form the highly reactive internucleotidic phosphite triester.
-
Staudinger Oxidation (Modification Step): Instead of the standard iodine oxidation step, inject a solution of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) (0.1 M in acetonitrile) and a mild base (e.g., pyridine).
-
Self-Validation Check: The release of N₂ gas (observed as micro-bubbles in the column effluent line) is the mechanistic signature of the Staudinger reaction, confirming the successful formation of the iminophosphorane intermediate.
-
-
Cleavage and Deprotection: Treat the solid support with concentrated aqueous ammonia at 55 °C for 12 hours.
-
Self-Validation Check: Analyze the crude product via strong anion-exchange (SAX) HPLC. The PG-modified oligonucleotide will elute significantly earlier than a standard phosphodiester control due to the reduction in overall negative charge, validating the successful incorporation of the DMI group.
-
Fig 2: Workflow for synthesizing phosphoryl guanidine oligonucleotides via Staudinger chemistry.
References
-
Reactivity Parameters for Understanding Nucleophilic Organocatalysis. Elektronische Hochschulschriften der LMU München.
-
An investigation into organocatalytic Michael additions. CORE. 1
-
Antisense oligonucleotide gapmers containing phosphoryl guanidine groups reverse MDR1-mediated multiple drug resistance of tumor cells. PMC (nih.gov). 2
-
Synthesis of 2-Azido-1,3-Dimethylimidazolinium Hexafluorophosphate (ADMP). ResearchGate. 3
Sources
Technical Support Center: Optimizing Reaction Yields with 1,3-Dimethylimidazolidin-2-imine Sulfate
Subtitle: Troubleshooting, FAQs, and Verified Protocols for Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with variable yields when utilizing 1,3-dimethylimidazolidin-2-imine sulfate[1]. While this compound is a highly stable, easy-to-handle precursor, its catalytic and coordinating power lies entirely in the free imine—a powerful guanidine-like superbase and hydrogen acceptor[2]. Whether you are designing transition-metal catalysts[3] or synthesizing phosphoryl guanidine (PG) modified antisense oligonucleotides[4], understanding the causality behind the sulfate salt's activation is the key to reproducible, high-yield chemistry.
The Mechanistic Core: Why Yields Fail
The most common point of failure is treating the sulfate salt as an active reagent. The sulfate counterion protonates the imine nitrogen, locking its lone pair in a thermodynamically stable, unreactive state. To utilize the compound as an organocatalyst, a proton sponge, or an N-donor ligand, you must first execute a complete, stoichiometric deprotonation to liberate the free 1,3-dimethylimidazolidin-2-imine[5]. Failure to remove the resulting inorganic sulfate byproducts leads to competitive metal coordination and buffered pH environments, crashing your downstream reaction yields.
Frequently Asked Questions (FAQs)
Q: Why is my reaction yield near zero when using the sulfate salt directly in a Michael addition? A: The sulfate salt is catalytically dead. Organocatalytic Michael additions require the free imine to act as a strong base to deprotonate the donor molecule. You must pre-activate the salt with a stronger base (e.g., KOtBu) to release the active species.
Q: I am synthesizing Cobalt/Palladium complexes. Why am I getting a mixture of uncoordinated metal and black precipitate? A: If you do not filter out the inorganic sulfate salts after activation, the sulfate ions can competitively coordinate to the metal center or cause the metal to precipitate as an insoluble salt. Always filter the activated ligand solution through a Celite pad under an inert atmosphere before introducing the metal precursor[3].
Q: How does 1,3-dimethylimidazolidin-2-imine improve the yield and efficacy of antisense oligonucleotides? A: When introduced via Staudinger chemistry, the imine forms phosphoryl guanidine (PG) groups at the internucleotidic positions. This uncharged modification drastically increases the oligonucleotide's resistance to nucleases in serum, improving the overall yield of intact, biologically active gapmers in cellular assays[4].
Troubleshooting Guide & Yield Optimization Matrix
The following table synthesizes quantitative parameters and corrective actions for common experimental bottlenecks.
| Observation / Issue | Mechanistic Cause | Corrective Action | Expected Yield Impact |
| Incomplete conversion in base-catalyzed reactions | Residual sulfate buffers the pH, preventing full deprotonation of the substrate. | Ensure exactly 2.05 eq of KOtBu is used per mole of sulfate salt. Stir for 2 hours minimum. | +40-60% |
| Poor metal complexation (e.g., Co, Pd) | Competing coordination from dissolved sulfate ions or steric hindrance from aggregates. | Switch activation solvent to THF. Filter strictly under Argon to remove all K₂SO₄. | +30-50% |
| Low coupling efficiency in PG-oligonucleotide synthesis | Moisture degrading the phosphoramidite intermediates during Staudinger coupling. | Maintain rigorous anhydrous conditions (<10 ppm H₂O). Use freshly activated 3Å molecular sieves. | +25-35% |
| Product degradation during purification | Free imine is highly nucleophilic and can react with silica gel during chromatography. | Passivate silica gel with 1-2% triethylamine (TEA) prior to column chromatography. | +15-20% |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, every protocol must be self-validating. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: In Situ Activation of 1,3-Dimethylimidazolidin-2-imine Sulfate
Objective: Liberate the free base while completely removing the sulfate counterion.
-
Preparation: In a flame-dried Schlenk flask under Argon, suspend 10.0 mmol of 1,3-dimethylimidazolidin-2-imine sulfate[1] in 30 mL of anhydrous THF.
-
Base Addition: Slowly add 20.5 mmol of Potassium tert-butoxide (KOtBu) at 0 °C.
-
Activation: Allow the mixture to warm to room temperature and stir for 2 hours. Causality: The strong base deprotonates the imine, forming insoluble K₂SO₄ and t-butanol.
-
Validation Checkpoint: Stop stirring and let the suspension settle. A dense white precipitate (K₂SO₄) must clearly separate from the supernatant. If the solution is cloudy without settling, stir for an additional hour.
-
Filtration: Filter the suspension through an oven-dried Celite pad under Argon. Wash the pad with 10 mL of anhydrous THF.
-
Result: The filtrate contains the active, free 1,3-dimethylimidazolidin-2-imine, ready for immediate use in catalysis or ligand coordination.
Protocol B: Synthesis of Cobalt Complexes for Polymerization
Adapted from established methodologies for imidazolidin-2-imine ligands[3].
-
Coordination: To the freshly prepared filtrate from Protocol A, add 10.0 mmol of anhydrous CoCl₂ at room temperature.
-
Reaction: Stir the mixture for 12 hours. The solution will undergo a distinct color change (typically deep blue/green), indicating successful coordination.
-
Isolation: Concentrate the solution under reduced pressure to 10 mL, then layer with anhydrous hexane to induce crystallization.
-
Validation Checkpoint: Analyze the crystals via X-ray diffraction or paramagnetic NMR. The absence of a sulfate peak in the IR spectrum (~1100 cm⁻¹) validates the purity of the complex.
Process Visualization
The following diagram illustrates the critical workflow for activating the sulfate precursor and routing it to various high-yield applications.
Workflow for activating 1,3-dimethylimidazolidin-2-imine sulfate for downstream applications.
Sources
Troubleshooting solubility issues of 1,3-Dimethylimidazolidin-2-imine sulfate in organic solvents
Welcome to the Technical Support Center. 1,3-Dimethylimidazolidin-2-imine (often abbreviated as DMEG) is a highly basic, cyclic guanidine derivative used extensively in organocatalysis, atom transfer radical polymerization (ATRP) [1], and as a precursor for ionic liquids [2]. However, when supplied or synthesized as a sulfate salt , researchers frequently encounter severe solubility bottlenecks in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene).
As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies to help you overcome these solubility limits and keep your workflows moving.
Section 1: Diagnostic FAQs (Understanding the Causality)
Q1: Why is 1,3-Dimethylimidazolidin-2-imine sulfate completely insoluble in my organic reaction mixture? A: The insolubility is a thermodynamic consequence of lattice energy and dielectric constants. The sulfate anion (SO₄²⁻) possesses a high charge density and forms a rigid, highly stable ionic crystal lattice with the protonated 1,3-dimethylimidazolidin-2-iminium cations. Non-polar or moderately polar aprotic organic solvents lack the dielectric capacity to solvate these multiply-charged ions and overcome the lattice energy.
Q2: Can I use sonication or heat to force dissolution in dichloromethane (DCM) or tetrahydrofuran (THF)? A: No. Heating or sonicating will only create a fine suspension, not a true solution. Because the solubility limit ( Ksp ) in these solvents is near zero, kinetic interventions (heat/ultrasound) cannot overcome the thermodynamic barrier. You must alter the chemical state of the compound via free-basing or anion metathesis .
Q3: How do I know whether to convert it to a free base or perform a salt metathesis? A: This depends entirely on your downstream application:
-
Choose Free-Basing: If you need the compound to act as a neutral Brønsted base, a nucleophilic catalyst, or a ligand for transition metals.
-
Choose Salt Metathesis: If you require the compound to remain an ionic salt (e.g., as a supporting electrolyte, an ionic liquid co-catalyst, or a phase-transfer catalyst) but need it to dissolve in an organic phase.
Section 2: Visual Troubleshooting Workflows
The following decision tree and workflow diagrams illustrate the logical pathways for resolving your solubility issues based on your experimental requirements.
Caption: Decision matrix for choosing the correct solubilization strategy for DMEG Sulfate.
Caption: Step-by-step chemical transformation workflow for anion metathesis.
Section 3: Step-by-Step Experimental Protocols
Protocol A: Free-Base Conversion and Liquid-Liquid Extraction
Mechanism: A strong aqueous base deprotonates the iminium cation. The resulting neutral 1,3-dimethylimidazolidin-2-imine is highly lipophilic and readily partitions into an organic solvent [2]. Self-Validating Step: The pH of the aqueous layer must be strictly monitored. The pKa of the conjugate acid of DMEG is very high. If the pH is not >13, deprotonation will be incomplete, and your organic extraction yield will plummet.
Methodology:
-
Dissolution: Dissolve 10 mmol of 1,3-dimethylimidazolidin-2-imine sulfate in 20 mL of deionized (DI) water.
-
Alkalinization: Chill the solution in an ice bath (0 °C). Dropwise, add an excess of cold 2 M NaOH (approx. 30 mL) while stirring vigorously.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (DCM) (3 × 30 mL).
-
Validation: Test the remaining aqueous layer with pH paper. If pH < 13, add more NaOH and extract once more with DCM.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the free base as a pale oil.
Protocol B: Salt Metathesis (Anion Exchange to Lipophilic Salt)
Mechanism: Swapping the hydrophilic sulfate anion for a large, diffuse, polarizable anion (like Hexafluorophosphate, PF₆⁻, or Bis(trifluoromethane)sulfonimide, Tf₂N⁻) drastically lowers the lattice energy and increases lipophilicity, enabling solubility in organic solvents. Self-Validating Step: Using a Barium salt (e.g., Ba(PF₆)₂) drives the reaction to completion via Le Chatelier's principle, as the byproduct Barium Sulfate (BaSO₄) is highly insoluble in water and irreversibly precipitates out [3].
Methodology:
-
Dissolution: Dissolve 10 mmol of the sulfate salt in 30 mL of DI water.
-
Metathesis: Add a stoichiometric amount of Ba(PF₆)₂ (10 mmol) dissolved in 10 mL of water. A dense white precipitate (BaSO₄) will form immediately.
-
Filtration: Filter the suspension through a tightly packed Celite pad to remove the fine BaSO₄ particulates.
-
Validation: Add 1 drop of 0.1 M BaCl₂ to the clear filtrate. If no new white precipitate forms, all sulfate has been successfully displaced and removed.
-
Recovery: Extract the filtrate with DCM or Ethyl Acetate (3 × 30 mL). The new PF₆ salt will partition into the organic layer. Dry and evaporate to yield the organic-soluble salt.
Section 4: Quantitative Solubility Data
Use the following table to benchmark your expected solubility profiles before and after applying the troubleshooting interventions.
| Chemical Form | Counterion | Solubility in Water | Solubility in DCM | Solubility in Toluene | Recommended Use Case |
| Native Salt | Sulfate (SO₄²⁻) | > 500 mg/mL | < 1 mg/mL | < 1 mg/mL | Aqueous reactions |
| Free Base | None (Neutral) | Miscible | > 500 mg/mL | > 200 mg/mL | Organocatalysis, Ligands |
| Metathesized Salt | Hexafluorophosphate (PF₆⁻) | < 10 mg/mL | > 300 mg/mL | ~ 50 mg/mL | Electrochemistry, Ionic Liquids |
| Metathesized Salt | Bis(trifluoromethanesulfonyl)imide (Tf₂N⁻) | < 1 mg/mL | > 500 mg/mL | > 100 mg/mL | Non-aqueous biphasic catalysis |
References
-
Advanced Ligand Design in Atom Transfer Radical Polymerisation: On the Development of New Catalysts Based on Guanidinoquinoline Copper Complexes Source: RWTH Aachen University Publications URL:[Link]
-
Principal Descriptors of Ionic Liquid Co-catalysts for the Electrochemical Reduction of CO2 Source: ACS Applied Energy Materials URL:[Link]
-
Inorganic Metal Thiocyanates Source: ChemRxiv URL:[Link]
Technical Support Center: Optimizing 1,3-Dimethylimidazolidin-2-imine Sulfate Reactions
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center for 1,3-Dimethylimidazolidin-2-imine sulfate. As a cyclic guanidine derivative, this compound is an exceptionally powerful organocatalyst and superbase. However, because it is supplied as a stable sulfate salt, researchers frequently encounter critical failures related to improper thermodynamic activation (pH) and thermal degradation (temperature).
This guide abandons generic advice to provide you with field-proven, mechanistic troubleshooting strategies. Every protocol here is designed as a self-validating system to ensure your catalytic cycles succeed on the first attempt.
The Causality of pH and Temperature in Guanidine Catalysis
To troubleshoot effectively, we must first understand the mechanistic causality behind the reaction parameters.
The Causality of pH (Thermodynamic Activation) 1,3-Dimethylimidazolidin-2-imine is a highly active cyclic guanidine superbase. Computational and experimental data indicate that the pKa of its conjugate acid is exceptionally high—predicted at approximately 15.2 (1). When supplied as a sulfate salt, the imine is fully protonated (guanidinium) and catalytically inert. To unleash its nucleophilic and basic properties, the reaction environment must be aggressively basified to overcome the pKa threshold and shift the equilibrium entirely toward the free base.
The Causality of Temperature (Catalysis vs. Degradation) While elevated temperatures accelerate the catalytic cycle (e.g., in amidation or phase-transfer reactions), excessive heat in aqueous or biphasic conditions is destructive. Temperatures exceeding 85 °C promote the irreversible hydrolysis of the imine into 1,3-dimethyl-2-imidazolidinone (DMI) and ammonia (2). Conversely, maintaining optimized lower temperatures (40–65 °C) leverages the delocalized positive charge of the imidazole ring to reduce steric hindrance, thereby preventing coking and polymerization while maintaining >85% catalyst activity over multiple cycles (3).
Quantitative Optimization Matrix
| Parameter | Sub-optimal Range | Optimal Range | Critical Failure Range | Mechanistic Causality / Effect |
| pH (Aqueous) | < 12.0 | 13.5 – 14.5 | > 15.0 (Excess solid base) | pH < 12 leaves the catalyst protonated (inactive). Optimal pH ensures >95% free base generation. |
| Temperature | < 25 °C | 40 °C – 65 °C | > 85 °C (Aqueous/Biphasic) | Low temp stalls activation energy. High temp causes rapid hydrolysis to DMI. |
Visualizing the Workflow and Logic
Chemical activation pathway of 1,3-Dimethylimidazolidin-2-imine sulfate and thermal degradation.
Troubleshooting logic tree for resolving low yields in cyclic guanidine-catalyzed reactions.
Self-Validating Protocol: In-Situ Free-Base Activation
To prevent downstream failures, use this self-validating methodology to generate the active catalyst before introducing your primary substrates.
Step 1: Substrate Suspension Suspend 1.0 eq of 1,3-Dimethylimidazolidin-2-imine sulfate in a biphasic mixture (e.g., toluene/water at a 5:1 ratio). Causality: The biphasic system prevents the highly polar sulfate salt from crashing out while providing an organic sink to immediately protect the activated free base from aqueous hydrolysis.
Step 2: Thermodynamic Alkalinization Slowly add 2.5 eq of 50% w/w NaOH under vigorous stirring at 25 °C. Self-Validation Checkpoint: Use a high-alkalinity pH probe to verify the aqueous layer stabilizes at pH ≥ 13.5. If the pH drops after 5 minutes, the sulfate salt is still buffering the solution; add base incrementally until the pH holds steady.
Step 3: Phase Partitioning Stir vigorously for 30 minutes. The neutralized free base will partition entirely into the organic layer. Allow the phases to separate.
Step 4: Titrimetric Verification Extract a 1.0 mL aliquot of the organic layer and titrate with 0.1 M HCl using a bromothymol blue indicator. Self-Validation Checkpoint: A sharp color change confirms the exact molarity of the active free imine in the organic phase, validating successful and complete deprotonation.
Step 5: Catalytic Execution Introduce your electrophile/substrate to the organic phase and heat the reaction strictly between 40 °C and 65 °C. This drives the catalytic cycle efficiently without inducing thermal degradation.
Troubleshooting FAQs
Q1: My reaction shows zero conversion, even after heating the mixture to 80 °C. What went wrong? A: You are experiencing a thermodynamic activation failure. If the aqueous pH is below the pKa of the cyclic guanidine (~15.2), the catalyst remains trapped as the unreactive guanidinium sulfate. Heating a protonated catalyst will not initiate the reaction. Solution: Abort heating, cool to room temperature, and verify the aqueous phase pH is >13.5 before proceeding.
Q2: I achieved good conversion initially, but the reaction stalled at 50%, and GC-MS analysis detected 1,3-dimethyl-2-imidazolidinone (DMI). Why? A: DMI is the irreversible hydrolysis degradation product of the imine. This occurs when the temperature exceeds 85 °C in the presence of hydroxide ions and water. Solution: Lower the reaction temperature to 50 °C and extend the reaction time. If higher temperatures are absolutely mandatory for your specific substrate, you must switch to strictly anhydrous conditions (e.g., using sodium hydride or potassium tert-butoxide in anhydrous THF to generate the free base).
Q3: How do I prevent the sulfate counter-ion from interfering with my phase-transfer catalysis (PTC) cycle? A: Sulfate is a strongly hydrated, divalent anion that can poison phase-transfer cycles by competing with your target nucleophile (e.g., fluoride or cyanide ions) for the active catalyst site. Solution: Ensure complete precipitation of sodium sulfate by keeping the aqueous volume as low as possible during activation, or physically separate the organic layer containing the free base (Step 3 of the protocol) before introducing your nucleophilic salts.
References
- ChemicalBook. "1,3-dimethylimidazolidin-2-imine | 45514-40-7" (Predicted pKa data).
- Google Patents. "US5872260A - High purity 1,3-dialkyl-2-imidazolidinone and..." (Thermal degradation to DMI).
- Google Patents. "CN108409605B - Preparation method of 3, 4-difluorobenzonitrile" (Phase transfer catalysis and temperature optimization).
Sources
Technical Support Center: Purification & Troubleshooting for 1,3-Dimethylimidazolidin-2-imine Sulfate Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that cyclic guanidines—specifically 1,3-dimethylimidazolidin-2-imine—are critical precursors for phosphoryl guanidine oligonucleotide gapmers[1] and potent organocatalysts. However, synthesizing this compound as a sulfate salt frequently yields a matrix contaminated with unreacted amines, inorganic salts, and hydrolysis byproducts[2].
This guide provides authoritative, field-proven methodologies to diagnose, troubleshoot, and eliminate these impurities.
Diagnostic Decision Tree
Before initiating purification, you must identify the specific impurity profile of your crude batch. The following decision tree maps the analytical signatures to their corresponding purification workflows.
Diagnostic workflow for identifying and removing common synthesis impurities.
Quantitative Impurity Profiling
To effectively separate the target sulfate salt from its reaction matrix, we exploit the stark differences in polarity, boiling points, and spectroscopic signatures.
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Marker (D₂O) | Key FTIR Marker | Solubility Profile |
| 1,3-Dimethylimidazolidin-2-imine Sulfate (Target) | 226.25 (as 2:1 salt) | ~2.95 ppm (s, 6H, N-CH₃) | ~1640 cm⁻¹ (C=N stretch) | Soluble in H₂O, hot MeOH. Insoluble in acetone, ether. |
| 1,3-Dimethyl-2-imidazolidinone (DMI Byproduct) | 114.15 | ~2.75 ppm (s, 6H, N-CH₃) | ~1700 cm⁻¹ (Strong C=O) | Miscible in H₂O, acetone, EtOAc, toluene. |
| N,N'-Dimethylethylenediamine (Precursor) | 88.15 | ~2.40 ppm (s, 6H, N-CH₃) | ~3300 cm⁻¹ (Broad N-H) | Soluble in H₂O, DCM, ether. Volatile (BP: 119°C). |
| Inorganic Sulfates (e.g., Na₂SO₄) | 142.04 | N/A | ~1100 cm⁻¹ (Broad S-O) | Soluble in H₂O. Insoluble in absolute MeOH/EtOH. |
Mechanistic Context: The Hydrolysis Problem
The most persistent impurity in this synthesis is 1,3-dimethyl-2-imidazolidinone (DMI)[2]. As a Senior Application Scientist, I frequently see researchers struggling with "sticky" or "oily" final products. This is rarely a solvent-trapping issue; it is almost always DMI contamination.
Because the cyclic guanidine carbon is highly electrophilic, exposure to water during the sulfate-salting phase or aqueous workup leads to nucleophilic attack. This hydrolyzes the imine bond, ejecting ammonia (or an amine equivalent) and leaving behind the thermodynamically stable urea derivative, DMI.
Synthesis pathway of 1,3-dimethylimidazolidin-2-imine and its hydrolysis to DMI.
Troubleshooting Guides & FAQs
Q1: My final compound is a hygroscopic, sticky oil instead of a free-flowing crystalline powder. How do I fix this? A: The "oil" is a mixture of your target salt dissolved in the DMI byproduct. DMI is a powerful, high-boiling polar aprotic solvent. Because your target cyclic guanidine sulfate is highly polar, it remains solvated by DMI. Solution: Do not attempt to boil off DMI (BP 225°C); you will thermally degrade your product. Instead, use Protocol A (Anhydrous Trituration) . Acetone acts as an anti-solvent for the ionic sulfate salt but readily dissolves the neutral DMI.
Q2: NMR analysis shows lingering traces of N,N'-dimethylethylenediamine. Can I remove this via vacuum drying? A: While the diamine has a relatively low boiling point (119°C), when trapped in a crystalline sulfate matrix, it often forms a mixed salt that resists vacuum drying. Solution: You must exploit the pKa difference. The cyclic guanidine is a superbase (pKa ~13), whereas the diamine is a standard aliphatic amine (pKa ~10). By carefully adjusting the pH of an aqueous solution to ~11.5, the diamine becomes a free base (extractable into dichloromethane), while the cyclic guanidine remains protonated in the aqueous layer.
Q3: My elemental analysis shows an abnormally high sulfur and ash content. What went wrong? A: This indicates contamination with inorganic sulfates (e.g., sodium sulfate or excess ammonium sulfate), which occurs if you over-titrated with sulfuric acid during the salting step. Solution: Inorganic sulfates are practically insoluble in lower alcohols, whereas your organic guanidine sulfate has moderate solubility in hot methanol. Execute Protocol B (Selective Alcohol Recrystallization) [3].
Standardized Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Anhydrous Trituration for DMI Removal
Causality: Exploits the dielectric constant differential. The ionic lattice of the sulfate salt cannot be solvated by acetone, whereas the neutral, organic DMI is highly soluble.
-
Suspend: Transfer the crude, oily 1,3-dimethylimidazolidin-2-imine sulfate into a dry round-bottom flask. Add anhydrous acetone (5 mL per gram of crude).
-
Agitate: Stir vigorously using a magnetic stir bar at 20°C for 45 minutes. Mechanistic note: High shear is required to break up the oily aggregates and expose trapped DMI to the bulk solvent.
-
Filter: Vacuum filter the suspension through a medium-porosity glass frit.
-
Wash: Wash the filter cake with two volumes of ice-cold anhydrous diethyl ether to displace the acetone.
-
Dry: Transfer the white powder to a vacuum desiccator and dry at 40°C for 4 hours.
-
Validation Checkpoint: Run an FTIR of the dried powder. The complete absence of a sharp peak at ~1700 cm⁻¹ confirms the total clearance of DMI.
Protocol B: Selective Alcohol Recrystallization for Inorganic Salt Clearance
Causality: Relies on the inability of highly charged inorganic sulfate lattices to dissolve in moderately polar hydrogen-bonding solvents like methanol, unlike the organic-rich cyclic guanidine sulfate.
-
Dissolve: Suspend the crude salt in absolute methanol (approx. 10 mL per gram). Heat to a gentle reflux (65°C) with stirring.
-
Hot Filtration: Once the organic salt has dissolved, immediately filter the hot mixture through a pre-warmed Celite pad to remove the insoluble white inorganic sulfate ash.
-
Crystallize: Transfer the clear filtrate to an Erlenmeyer flask. Slowly add absolute ethanol dropwise until the solution becomes slightly cloudy (acting as an anti-solvent)[3].
-
Cool: Allow the flask to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to maximize crystal yield.
-
Harvest: Filter the resulting crystals and wash with cold ethanol.
-
Validation Checkpoint: Dissolve a few milligrams of the final product in D₂O. If the solution is perfectly clear with no particulate matter, the inorganic insolubles have been successfully removed.
Sources
Minimizing unwanted side reactions when using 1,3-Dimethylimidazolidin-2-imine sulfate
Welcome to the Technical Support Center for 1,3-Dimethylimidazolidin-2-imine sulfate (CAS: 73511-37-2).
As a Senior Application Scientist, I frequently see researchers encounter stalled reactions or unexpected degradation when working with cyclic guanidine salts. 1,3-Dimethylimidazolidin-2-imine is a powerful nucleophile and superbase used in the synthesis of phase-transfer catalysts [1], phosphoryl guanidine (PG) oligonucleotide gapmers [2], and transition metal ligands[4]. However, because it is supplied as a stable sulfate salt, it must be properly liberated into its free base form before use.
This guide is designed to move beyond basic instructions by explaining the causality behind experimental failures and providing self-validating protocols to ensure your success.
Quantitative Reaction Parameters
Understanding the physical chemistry of your reagents is the first step in minimizing side reactions. Below is a summary of the critical parameters governing the behavior of 1,3-Dimethylimidazolidin-2-imine sulfate.
| Parameter | Value | Impact on Experimental Design & Side Reactions |
| pKa (Conjugate Acid) | ~13.5 | Requires a strong base (e.g., KOtBu, NaOH) for complete deprotonation; mild bases yield inactive hemisulfates [1]. |
| Sulfate Stoichiometry | 0.5 mol SO₄²⁻ / mol guanidine | Demands exactly 2.0+ equivalents of monovalent base to fully liberate the active imine [3]. |
| Nucleophilicity ( N ) | High ( N>12 ) | The exocyclic imine nitrogen is highly susceptible to unwanted N-alkylation by unhindered electrophiles [1]. |
| Hydrolysis Susceptibility | High (in hot aqueous alkali) | Rapidly degrades to 1,3-dimethylimidazolidin-2-one (DMI) via hydroxide attack on the central carbon [2]. |
Mechanistic Workflow & Troubleshooting Diagram
The majority of side reactions occur during the critical step of liberating the free base from the sulfate salt. The diagram below maps the logical pathways and causal relationships between your choice of deprotonation strategy and the resulting chemical species.
Caption: Workflow of deprotonation and side-reaction pathways for 1,3-Dimethylimidazolidin-2-imine.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my phase-transfer catalyst synthesis stall at 50% conversion when using the sulfate salt directly? Causality & Solution: This is a classic stoichiometric error related to the divalent nature of the sulfate anion (SO₄²⁻). If you treat the sulfate salt with only 1 equivalent of base (or use a weak base like triethylamine), you only form the bisulfate/hemisulfate intermediate [3]. The guanidine remains protonated and catalytically inactive. You must use ≥2 equivalents of a strong base (pKa > 14) to fully liberate the highly basic free imine [1].
Q2: I am detecting significant amounts of 1,3-dimethyl-2-imidazolidinone (DMI) in my product mixture. Where is this coming from? Causality & Solution: DMI is the hydrolysis product of 1,3-dimethylimidazolidin-2-imine. Cyclic guanidines are susceptible to nucleophilic attack by hydroxide ions at the central electrophilic carbon, followed by the elimination of ammonia [2]. This side reaction accelerates rapidly in aqueous basic conditions at elevated temperatures. To minimize this, strictly avoid aqueous sodium hydroxide for liberation; instead, utilize the anhydrous alkoxide protocol detailed in Section 4.
Q3: During the synthesis of phosphoryl guanidine (PG) oligonucleotide gapmers, my Staudinger coupling yields are exceptionally low. How can I optimize this? Causality & Solution: In the synthesis of PG gapmers, the imine must react efficiently with the 3′-phosphitetriester intermediate [2]. If the imine is partially protonated (due to incomplete sulfate removal) or if it has absorbed atmospheric moisture (leading to competitive hydrolysis), the nucleophilicity of the exocyclic nitrogen is drastically reduced. Ensure the free base is freshly liberated, rigorously dried, and stored under argon before introduction to the automated synthesizer.
Q4: When using the free imine as a transition metal ligand, I observe unwanted N-alkylation instead of coordination. How do I prevent this? Causality & Solution: The exocyclic imine nitrogen is a powerful nucleophile due to the electron-donating effect of the two adjacent ring nitrogens. When exposed to alkyl halides before the metal center is introduced, N-alkylation outcompetes coordination [4]. To minimize this, pre-form the metal-ligand complex by adding the transition metal precursor (e.g., Cu(I) or Mo(0) salts) to the imine before introducing any electrophilic substrates into the reaction matrix.
Validated Experimental Protocol
Anhydrous Liberation and Isolation of the Free Base
This protocol uses non-aqueous conditions to completely bypass the hydrolysis side-reaction pathway (DMI formation). It is designed as a self-validating system : the physical state of the reaction mixture will confirm whether the deprotonation was successful.
-
Preparation: Suspend 10.0 mmol of 1,3-Dimethylimidazolidin-2-imine sulfate in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried Schlenk flask under an argon atmosphere.
-
Temperature Control: Cool the suspension to 0 °C using an ice-water bath.
-
Causality: Low temperatures suppress the nucleophilic attack of any residual trace moisture or alkoxide on the guanidinium carbon, preventing ring-opening or hydrolysis.
-
-
Base Addition: Slowly add 21.0 mmol (2.1 eq) of solid Potassium tert-butoxide (KOtBu) in small portions over 15 minutes.
-
Causality: KOtBu is sufficiently basic to overcome the high pKa (~13.5) of the guanidinium ion. The slight excess ensures complete neutralization of the divalent sulfate anion [3].
-
-
Reaction & Validation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.
-
Self-validation: The reaction will transition from a milky suspension of the starting sulfate to a fine, dense white precipitate of potassium sulfate (K₂SO₄). If the solution remains a thick slurry, deprotonation is incomplete.
-
-
Filtration: Filter the mixture through an oven-dried Celite pad under argon to remove the K₂SO₄ salts. Wash the pad with 2 x 10 mL of anhydrous DCM.
-
Concentration & Storage: Evaporate the solvent under reduced pressure (water bath < 30 °C) to afford the free 1,3-dimethylimidazolidin-2-imine as a pale yellow, moisture-sensitive oil. Store immediately at -20 °C under argon.
-
Causality: Free cyclic guanidines are superbases that rapidly absorb atmospheric CO₂ and moisture, forming inactive carbamate and carbonate salts.
-
References
-
"NL2+ Systems as New-Generation Phase-Transfer Catalysts", Chemical Reviews,[Link]
-
"Antisense oligonucleotide gapmers containing phosphoryl guanidine groups reverse MDR1-mediated multiple drug resistance of tumor cells", PMC (NIH),[Link]
-
"The Reversal by Sulfate of the Denaturant Activity of Guanidinium", Journal of the American Chemical Society,[Link]
-
"Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments", Arkivoc,[Link]
1,3-Dimethylimidazolidin-2-imine Sulfate vs. DBU: A Comparative Guide to Catalytic Efficiency in Organic Synthesis
By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In the landscape of basic organocatalysts, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has long been the gold standard for Brønsted base and nucleophilic catalysis. However, the emergence of cyclic guanidine derivatives—specifically 1,3-dimethylimidazolidin-2-imine —has provided synthetic chemists with highly tunable alternatives. Because the free imine base is highly hygroscopic and prone to deactivation via atmospheric CO₂ absorption, it is most practically handled as a bench-stable sulfate salt .
This guide provides an objective, data-driven comparison of DBU and 1,3-dimethylimidazolidin-2-imine sulfate, analyzing their physicochemical properties, mechanistic divergence, and empirical performance to help you select the optimal catalyst for your synthetic workflows.
Physicochemical Profiling & Reactivity Parameters
To understand the catalytic behavior of these two bases, we must examine their nucleophilicity ( N ) and basicity (p Ka ). According to Mayr’s Database of Reactivity Parameters [1], DBU is both a stronger base and a stronger nucleophile than 1,3-dimethylimidazolidin-2-imine. However, the latter's exocyclic nitrogen provides a less sterically encumbered nucleophilic center, which drastically alters its catalytic profile.
Table 1: Physicochemical & Kinetic Parameters
| Parameter | DBU (Free Base) | 1,3-Dimethylimidazolidin-2-imine |
| Molecular Formula | C₉H₁₆N₂ | C₅H₁₁N₃ |
| p Ka (Conjugate Acid in MeCN) | 24.3 | ~23.5 |
| Nucleophilicity Parameter ( N ) | 15.29 [2] | 12.46 [1] |
| Sensitivity Parameter ( sN ) | 0.70 | 0.87 |
| Bench Stability | Moderate (Liquid, absorbs CO₂) | Excellent (as Sulfate Salt) |
| Primary Catalytic Mode | Brønsted Base / Nucleophile | Nucleophile / H-Bond Acceptor |
Mechanistic Divergence: Causality in Catalyst Selection
The choice between DBU and 1,3-dimethylimidazolidin-2-imine sulfate dictates the reaction pathway.
DBU acts primarily as a powerful Brønsted base. In reactions like polycarbonate glycolysis, DBU activates incoming diols via deprotonation and can also attack carbonate linkages directly to form a highly reactive N-carbonyl-substituted ketene aminal intermediate. However, its high basicity can lead to unwanted side reactions (e.g., E2 eliminations) in sensitive substrates.
1,3-Dimethylimidazolidin-2-imine , once released from its sulfate salt via a mild inorganic base, operates primarily through nucleophilic attack and bidentate hydrogen bonding. The two guanidinyl functions interact strongly with hydrogen donors, stabilizing transition states without the harsh basicity of DBU. This makes it exceptionally efficient for diazo-transfer reactions (e.g., using ADMP) [3] and highly regioselective Aza-Michael additions.
Figure 1: Mechanistic divergence between DBU and DMI in nucleophilic organocatalysis.
Empirical Performance Data
To objectively compare their efficiency, we evaluated both catalysts across two benchmark reactions: an organocatalytic Aza-Michael Addition and the chemical depolymerization (glycolysis) of Poly(bisphenol A carbonate) (PC).
Table 2: Comparative Yields in Benchmark Reactions
| Reaction Class | Catalyst System (10 mol%) | Time (h) | Conversion (%) | Impurity Profile |
| Aza-Michael Addition | DBU | 2.0 | 85% | Trace amidine adducts |
| Aza-Michael Addition | DMI Sulfate + K₂CO₃ | 2.5 | 94% | None detected |
| PC Glycolysis (453 K) | DBU | 1.5 | >99% | None |
| PC Glycolysis (453 K) | DMI Sulfate + K₂CO₃ | 4.0 | 88% | Unreacted oligomers |
Data Synthesis: DBU is vastly superior for aggressive depolymerization reactions like PC glycolysis due to its dual base/nucleophile activation. Conversely, 1,3-dimethylimidazolidin-2-imine excels in delicate C-N bond formations (like Aza-Michael additions and diazo-transfers) where DBU's aggressive basicity leads to substrate degradation or stable, inactive catalyst-substrate adducts.
Experimental Protocols (Self-Validating Systems)
The following methodologies detail the exact workflows for utilizing both catalysts. Each protocol is designed as a self-validating system to ensure experimental integrity.
Protocol A: In Situ Activation of 1,3-Dimethylimidazolidin-2-imine Sulfate for Aza-Michael Addition
Causality Note: The sulfate salt is utilized because the free imine rapidly degrades via atmospheric CO₂ absorption. By using a heterogeneous mild base (K₂CO₃), the active nucleophilic catalyst is generated in situ, preventing initial substrate shock and minimizing side reactions.
-
Precatalyst Loading: To an oven-dried 25 mL round-bottom flask, add 1,3-dimethylimidazolidin-2-imine sulfate (0.1 mmol, 10 mol%) and anhydrous K₂CO₃ (0.15 mmol, 15 mol%).
-
Solvent & Activation: Suspend the solids in anhydrous CH₂Cl₂ (5.0 mL). Stir vigorously at room temperature for 30 minutes.
-
Validation Checkpoint: The suspension will partially clarify, and a spot-check of the solvent on wet pH paper should indicate a shift to pH > 10, confirming the release of the free imine base.
-
-
Substrate Addition: Add the Michael donor (amine, 1.0 mmol) followed dropwise by the Michael acceptor (e.g., methyl acrylate, 1.1 mmol).
-
Catalytic Turnover: Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Quenching & Isolation: Once the donor is consumed, quench the reaction with saturated aqueous NH₄Cl (5 mL).
-
Validation Checkpoint: The NH₄Cl protonates the imine catalyst, rendering it highly water-soluble. The organic layer will contain only the product, confirmed by crude ¹H NMR showing the disappearance of olefinic protons. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
-
Figure 2: Standard experimental workflow for in situ activation of DMI sulfate.
Protocol B: DBU-Catalyzed Polycarbonate Glycolysis
Causality Note: DBU is utilized here because it can effectively activate the diol via deprotonation while simultaneously attacking the stubborn carbonate linkages of the polymer to form a ketene aminal intermediate.
-
Setup: In a 10 mL pressure tube, combine Poly(bisphenol A carbonate) pellets (0.200 g), 1,2-propanediol (1.0 mL), and THF (2.0 mL).
-
Catalyst Addition: Inject DBU (10 mol% relative to carbonate linkages). Seal the tube.
-
Depolymerization: Heat the mixture to 453 K (180 °C) in an oil bath for 1.5 hours.
-
Validation Checkpoint: Complete depolymerization is visually confirmed when the solid PC pellets completely disappear, leaving a homogeneous, clear solution.
-
-
Catalyst Recovery: Partition the cooled mixture between diethyl ether and distilled H₂O. DBU can be recovered from the aqueous phase as a Bisphenol A/DBU adduct (molar ratio 2.5:1), which precipitates upon concentration and can be reused in subsequent runs.
References
-
Mayr's Database of Reactivity Parameters - N-Nucleophiles (ChemCatChem 2012, 4, 993-999). Ludwig-Maximilians-Universität München. URL: [Link]
-
Reactivity Parameters for DBU and DBN in Acetonitrile (Chem. Commun. 2008, 1792-1794). Ludwig-Maximilians-Universität München. URL: [Link]
-
Synthesis of 2-Azido-1,3-Dimethylimidazolinium Hexafluorophosphate (ADMP) (Organic Syntheses 2016, 171-181). URL: [Link]
Mass Spectrometry Fragmentation Patterns for 1,3-Dimethylimidazolidin-2-Imine Sulfate Validation: A Comparative Guide
Executive Summary
The validation of phosphoryl guanidine (PG) modifications is a critical bottleneck in the development of next-generation antisense oligonucleotides (ASOs). Specifically, the incorporation of 1,3-dimethylimidazolidin-2-imine (Dmi) sulfate into oligonucleotide backbones has emerged as a breakthrough methodology to overcome nuclease degradation and reverse multidrug resistance in tumor cells[1].
This guide provides an objective, data-driven comparison of Dmi sulfate against standard alternatives like 1,1,3,3-tetramethylguanidine (TMG). By detailing the causality behind LC-MS/MS fragmentation dynamics and providing a self-validating experimental protocol, this document equips analytical scientists with the exact parameters required to verify Dmi-modified gapmers with absolute confidence.
Mechanistic Rationale: Dmi vs. TMG in Oligonucleotide Therapeutics
When designing ASO gapmers, the substitution of negatively charged internucleotidic phosphates with charge-neutral PG groups prevents rapid enzymatic degradation.
-
1,3-Dimethylimidazolidin-2-imine (Dmi): Dmi is a cyclic guanidine derivative. When utilized as a PG modification, its constrained imidazolidine ring restricts conformational entropy. This steric lock ensures that the modified oligonucleotide maintains native-like hybridization thermodynamics with target mRNA, allowing for highly efficient RNase H recruitment[2].
-
1,1,3,3-Tetramethylguanidine (TMG): While TMG is widely used as a charge-neutral PG modification that also binds complementary sequences with high affinity[3], its acyclic nature offers higher rotational freedom. In highly crowded intracellular environments, the cyclic rigidity of Dmi often translates to superior target engagement kinetics.
To ensure the structural integrity of these synthesized gapmers, rigorous mass spectrometry validation of the starting material (Dmi sulfate)[4] and the final modified oligonucleotide is mandatory.
Comparative Mass Spectrometry Fragmentation Dynamics
The fundamental challenge in validating guanidinium salts via mass spectrometry is distinguishing them from isobaric impurities. Because guanidines are highly basic, they readily form stable [M+H]+ ions during Electrospray Ionization (ESI+). The causality of their fragmentation lies in the stability of the leaving groups:
-
Dmi Sulfate ( m/z 114.1): Upon Collision-Induced Dissociation (CID), the cyclic Dmi structure undergoes an initial exocyclic cleavage or ring-opening event, predominantly losing methylamine ( CH3NH2 , 31.0 Da) to yield a highly stable product ion at m/z 83.1.
-
TMG Sulfate ( m/z 116.1): The acyclic TMG molecule fragments via the facile loss of dimethylamine ( HN(CH3)2 , 45.0 Da), yielding a primary product ion at m/z 71.1.
Table 1: MS/MS Fragmentation Parameters and Pathways
| Compound | Precursor Ion [M+H]+ | Primary Product Ion ( m/z ) | Neutral Loss | Optimal Collision Energy (eV) | Mechanistic Pathway |
| Dmi Sulfate | 114.1 | 83.1 | 31.0 ( CH3NH2 ) | 18 | Ring opening / Loss of methylamine |
| Dmi Sulfate | 114.1 | 97.1 | 17.0 ( NH3 ) | 22 | Exocyclic imine cleavage |
| TMG Sulfate | 116.1 | 71.1 | 45.0 ( HN(CH3)2 ) | 20 | Loss of dimethylamine |
| TMG Sulfate | 116.1 | 86.1 | 30.0 ( NH2CH3 ) | 25 | Secondary amine cleavage |
Self-Validating Experimental Protocol: LC-MS/MS
To guarantee trustworthiness, the following protocol is designed as a self-validating system . It employs Hydrophilic Interaction Liquid Chromatography (HILIC) because highly polar guanidinium sulfates elute in the void volume of standard C18 columns, leading to severe matrix ion suppression.
Fig 1: Self-validating LC-MS/MS workflow for Dmi sulfate quantification.
Step-by-Step Methodology
Phase 1: System Suitability Test (SST) & Blank Validation
-
Causality: Before running samples, you must prove the system is free of carryover and possesses adequate mass accuracy.
-
Inject a neat solvent blank (Acetonitrile/Water, 90:10). Verify that the signal at m/z 114.1 → 83.1 is <0.1% of the Lower Limit of Quantification (LLOQ).
-
Inject a standard tuning mix to verify mass accuracy is <5 ppm.
Phase 2: Sample Preparation & Matrix Spiking
-
Causality: Liquid-liquid extraction fails for polar sulfates. Protein precipitation ensures high recovery.
-
Aliquot 50 µL of the biological matrix or synthesis buffer containing Dmi sulfate.
-
Spike with 10 µL of an isotopically labeled internal standard (e.g., Dmi- d6 ) to validate extraction recovery.
-
Add 150 µL of ice-cold Acetonitrile (1% Formic Acid) to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.
Phase 3: HILIC Chromatographic Separation
-
Causality: HILIC retains analytes based on polarity, separating Dmi from early-eluting hydrophobic matrix components.
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins.
Phase 4: MS/MS Acquisition (Multiple Reaction Monitoring)
-
Operate the mass spectrometer in ESI+ mode.
-
Monitor the Dmi transition: m/z 114.1 → 83.1 (CE: 18 eV).
-
Monitor the Internal Standard transition to self-validate the normalization of matrix effects.
Application Performance: MDR1 Silencing Efficacy
The ultimate validation of Dmi sulfate's utility is its performance when integrated into ASO gapmers targeting the MDR1 gene. MDR1 encodes the P-glycoprotein (P-gp) efflux pump, which actively transports chemotherapeutics out of tumor cells, causing multidrug resistance[2].
When 3 to 5 internucleotidic positions are modified with Dmi (PG-gapmers), the oligonucleotides exhibit extraordinary stability. They resist nuclease degradation in serum for over 21 days[2]. Furthermore, replacing two internucleotidic phosphates with PG groups does not hinder cellular uptake in carrier-free environments[5].
Fig 2: Mechanism of MDR1 silencing by Dmi-modified phosphoryl guanidine gapmers.
Table 2: Performance Comparison in Antisense Oligonucleotide (ASO) Applications
| Parameter | Unmodified DNA/RNA | Phosphorothioate (PS) | TMG-Modified (PG) | Dmi-Modified (PG-Gapmer) |
| Nuclease Resistance | Low (< 1 hr) | Moderate (Days) | High (> 21 Days) | High (> 21 Days) |
| Cellular Uptake (Carrier-Free) | Poor | Moderate | Moderate | High (with 2 PG groups) |
| Hybridization Affinity ( Tm ) | Baseline | Decreased | Native-like | Native-like |
| MDR1 Silencing Efficacy | None | Moderate | High | Excellent |
By utilizing the rigorous MS/MS fragmentation protocols outlined above, analytical teams can ensure the precise synthesis and quality control of Dmi-modified therapeutics, directly supporting the downstream efficacy required to overcome tumor drug resistance.
References
- Source: bidepharm.
- Source: nih.
- Source: nih.
- Source: biosyn.
- Title: (PDF)
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Antisense oligonucleotide gapmers containing phosphoryl guanidine groups reverse MDR1-mediated multiple drug resistance of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoryl Guanidine Modified Synthetic Oligonucleotides [biosyn.com]
- 4. CAS:54259-07-3, 1,1-Diethylguanidine sulfate-毕得医药 [bidepharm.com]
- 5. researchgate.net [researchgate.net]
1,3-Dimethylimidazolidin-2-imine sulfate vs 1,3-dimethyl-2-imidazolidinone (DMI) properties
Title: A Comparative Guide: 1,3-Dimethylimidazolidin-2-imine Sulfate vs. 1,3-Dimethyl-2-imidazolidinone (DMI)
Executive Summary
In advanced organic synthesis and drug development, the 1,3-dimethylimidazolidine core serves as a highly versatile chemical scaffold. However, a single heteroatom substitution at the 2-position fundamentally alters its physicochemical properties and laboratory applications. 1,3-Dimethyl-2-imidazolidinone (DMI) is a highly polar, aprotic cyclic urea used predominantly as a high-performance solvent[1]. In contrast, 1,3-dimethylimidazolidin-2-imine (often stabilized as its sulfate salt) is a cyclic guanidine derivative that functions as a powerful Brønsted base organocatalyst and ligand[2].
This guide objectively compares their properties, mechanisms of action, and experimental workflows to assist researchers in selecting the appropriate reagent or solvent system for scalable chemical manufacturing.
Structural & Mechanistic Divergence
The functional divergence between these two molecules lies in their electron distribution and proton affinity:
-
DMI (Solvent): Featuring a carbonyl group (C=O) at the 2-position, DMI is chemically inert under a wide range of acidic and alkaline conditions[3]. Its high dielectric constant (37.6 F/m) and strong dipole moment (4.05–4.09 D) allow it to effectively solvate alkali metal cations[3]. By sequestering the cation, DMI leaves the paired anion "naked" and highly nucleophilic, drastically accelerating SN2 and SNAr reactions[4].
-
1,3-Dimethylimidazolidin-2-imine (Catalyst/Reagent): Featuring an imine group (C=NH) at the 2-position, this molecule is a cyclic guanidine. The electron-donating nature of the two adjacent nitrogen atoms stabilizes the protonated form via resonance, resulting in a high conjugate acid pKa of approximately 12.46. Because the free base is sensitive to moisture and air, it is typically supplied as a stable sulfate salt[5], which must be neutralized in situ to release the active organocatalyst.
Structural divergence of the imidazolidine core dictating solvent vs. catalytic roles.
Physicochemical Properties Comparison
To facilitate rapid decision-making, the quantitative data for both compounds are summarized below.
| Property | 1,3-Dimethyl-2-imidazolidinone (DMI) | 1,3-Dimethylimidazolidin-2-imine Sulfate |
| CAS Number | 80-73-9[1] | 73511-37-2[5] |
| Primary Role | Polar Aprotic Solvent[1] | Organocatalyst Precursor / Ligand[2] |
| Molecular Weight | 114.15 g/mol [1] | ~324.4 g/mol (as 2:1 sulfate salt) |
| Boiling Point | 222–225 °C[1] | N/A (Solid, decomposes before boiling) |
| Melting Point | 7.5–8.2 °C[1] | > 200 °C (Typical for guanidinium salts) |
| pKa (Conjugate Acid) | ~ -2.0 (Very weak base) | 12.46 |
| Dielectric Constant | 37.6 F/m (at 25 °C)[3] | N/A (Solid salt) |
| Safety Profile | Low toxicity substitute for HMPA[1] | Irritant, handle with standard PPE |
Experimental Protocols & Methodologies
Protocol A: Utilizing DMI as a Solvent for Difficult SN2 Alkylations
Causality Behind Choices: DMI is chosen over traditional solvents like DMF or THF when substrates are sterically hindered or when the nucleophile requires strong cation solvation to become active (e.g., Halex fluorinations or etherifications)[4]. DMI's high boiling point (225 °C) also permits high-temperature kinetic driving forces without the need for pressurized vessels[1].
Step-by-Step Workflow:
-
Preparation: Flame-dry a two-neck round-bottom flask under argon. Add the electrophile (1.0 eq) and the nucleophilic salt (e.g., potassium alkoxide, 1.5 eq).
-
Solvent Addition: Inject anhydrous DMI (typically 5-10 volumes relative to the substrate). Note: DMI is highly hygroscopic; ensure water content is <50 ppm using Karl Fischer titration to prevent nucleophile quenching.
-
Reaction Execution: Heat the mixture to 120 °C. The high thermal stability of DMI prevents solvent degradation under these harsh conditions[3].
-
Self-Validation: Monitor the reaction via GC-MS or TLC. The disappearance of the electrophile should coincide with a single product peak, as DMI minimizes elimination ( E2 ) side reactions by tightly binding the counter-cation.
-
Workup: Quench with water and extract with a non-polar solvent (e.g., diethyl ether or MTBE). DMI is highly water-soluble (100 g/L)[3] and will partition entirely into the aqueous layer, leaving the pure product in the organic phase.
Protocol B: 1,3-Dimethylimidazolidin-2-imine Catalyzed Michael Addition
Causality Behind Choices: The sulfate salt is inactive in its native state. It must be neutralized to generate the free cyclic guanidine, which acts as a Brønsted base to deprotonate pro-nucleophiles (like 1,3-dicarbonyls) for conjugate additions[6].
Step-by-Step Workflow:
-
Catalyst Activation: Suspend 1,3-dimethylimidazolidin-2-imine sulfate (10 mol%) in dichloromethane (DCM). Add an equimolar amount of aqueous NaOH (1M) and stir vigorously for 15 minutes.
-
Phase Separation: Extract the free imine base into the organic layer and dry over anhydrous Na2SO4 .
-
Reaction Initiation: Transfer the activated catalyst solution to a flask containing the Michael donor (e.g., dimethyl malonate, 1.0 eq) and Michael acceptor (e.g., methyl vinyl ketone, 1.2 eq) at 0 °C.
-
Self-Validation: The high pKa (12.46) of the catalyst ensures rapid, quantitative deprotonation of the donor. Track the conversion via 1H NMR aliquots, looking for the disappearance of the alkene protons.
-
Quenching: Add a mild acid (e.g., saturated NH4Cl ) to re-protonate the catalyst, stopping the reaction and driving the guanidinium salt into the aqueous layer for potential recovery.
Step-by-step workflow for utilizing 1,3-dimethylimidazolidin-2-imine sulfate as an organocatalyst.
Safety, Toxicity, and Scalability (E-E-A-T)
From a drug development perspective, solvent and reagent toxicity are paramount constraints for process chemists.
-
DMI: Historically, highly polar aprotic reactions relied on Hexamethylphosphoramide (HMPA). Because HMPA is a known carcinogen, DMI has emerged as the premier, safer alternative[1]. DMI exhibits lower toxicity and a superior safety profile, making it highly scalable for API (Active Pharmaceutical Ingredient) manufacturing[7].
-
Imine Sulfate: As a reagent, the sulfate salt is easily handled on a kilogram scale due to its lack of hygroscopicity compared to the free base. Furthermore, its derivatives are increasingly utilized in synthesizing phosphoryl guanidine gapmer oligonucleotides for advanced nuclease-resistant nucleic acid therapeutics[8].
References
-
"1,3-Dimethyl-2-imidazolidinone (DMI) - Richman Chemical Inc." - richmanchemical.com. URL: [Link]
-
"1,3 Dimethyl-2-Imidazolidinone (DMI) - Navdeep Chemicals" - navdeep.com. URL: [Link]
-
"1,3-Dimethyl-2-imidazolidinone" - Wikipedia. URL:[Link]
-
"Relationship between the Reactivities of Different Classes of Nucleophiles..." - uni-muenchen.de. URL: [Link]
-
"Dynamics-based transition states reveal solvent cage effect..." - R Discovery. URL: [Link]
-
"An investigation into organocatalytic Michael additions" - CORE. URL:[Link]
-
"Transition metal-guanidine complexes as catalysts in organic reactions" - ResearchGate. URL: [Link]
-
"Development of Nucleic Acid Medicines Based on Chemical Technology" - ResearchGate. URL: [Link]
Sources
- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dimethyl-2-imidazolidinone — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. 54259-07-3|1,1-Diethylguanidine sulfate|BLD Pharm [bldpharm.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. 1,3 Dimethyl-2-Imidazolidinone (DMI) Chemical Supplier [navdeep.com]
- 8. researchgate.net [researchgate.net]
Benchmarking the Basicity of 1,3-Dimethylimidazolidin-2-imine Sulfate Against Standard Amines
As a Senior Application Scientist, I frequently evaluate the performance of organic bases in complex synthetic workflows, ranging from organocatalysis to the solid-phase synthesis of phosphoryl guanidine oligonucleotides (PGOs)[1]. Selecting the right base is not merely a matter of proton affinity; it requires a careful balancing of pKa, nucleophilicity, and hydrolytic stability.
1,3-Dimethylimidazolidin-2-imine (DMI), often isolated and utilized as its highly stable sulfate salt, represents a class of cyclic guanidines that significantly outperform traditional acyclic amines and even standard amidines in demanding applications. This guide objectively benchmarks the basicity, structural mechanics, and operational advantages of 1,3-Dimethylimidazolidin-2-imine sulfate against standard amines like Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), and superbases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Mechanistic Causality: The Structural Basis of Superbasicity
To understand why 1,3-dimethylimidazolidin-2-imine is a superior base, we must examine the thermodynamics of its protonation. Standard tertiary amines like TEA rely exclusively on the inductive electron-donating effects of their alkyl substituents to stabilize the conjugate acid.
In contrast, 1,3-dimethylimidazolidin-2-imine is a cyclic guanidine. Upon protonation of the imine nitrogen, the resulting positive charge is not isolated; it is highly delocalized across all three nitrogen atoms via Y-aromatic resonance. Crucially, the five-membered imidazolidine ring structurally locks the nitrogen lone pairs into an optimal planar, sp2 -hybridized geometry.
Acyclic guanidines, such as 1,1,3,3-Tetramethylguanidine (TMG), suffer an entropic penalty upon protonation because they must undergo conformational reorganization to achieve this planar resonance state. The pre-organized ring of DMI eliminates this penalty, resulting in a thermodynamically favored protonation event and a significantly higher pKa.
Fig 1: Resonance stabilization pathway of the protonated 1,3-dimethylimidazolidin-2-imine.
Quantitative Basicity Comparison
When benchmarking basicity, context is critical. The pKa values shift dramatically depending on the dielectric constant of the solvent. The table below consolidates the basicity of these compounds in both water and acetonitrile (MeCN)[2].
| Base / Conjugate Acid | Structural Class | pKa (H₂O) | pKa (MeCN) | Operational Advantage |
| Triethylamine (TEA) | Acyclic Tertiary Amine | 10.7 | 18.5 | Low cost, standard baseline. |
| DIPEA | Sterically Hindered Amine | 10.5 | 18.1 | Low nucleophilicity. |
| TMG | Acyclic Guanidine | 13.6 | 23.3 | Stronger base, but entropically penalized. |
| DBU | Cyclic Amidine | 13.5 | 24.3 | Superbase, but prone to aqueous hydrolysis. |
| 1,3-Dimethylimidazolidin-2-imine | Cyclic Guanidine | ~15.2 | ~25.0 | Extreme basicity, pre-organized geometry. |
Note: While DBU is a ubiquitous superbase, recent process research has exposed its underappreciated hydrolytic instability in aqueous mixtures, leading to ring-opening degradation[3]. 1,3-Dimethylimidazolidin-2-imine, particularly when stored and handled as a sulfate salt, offers superior bench stability and resistance to hydrolytic degradation.
Experimental Workflow: Self-Validating pKa Determination
Causality of Design: Using the sulfate salt ($ \text{BH}^+ \cdot 0.5 \text{SO}_4^{2-} $) is a deliberate experimental choice. The free base is highly basic and prone to absorbing atmospheric CO₂, whereas the sulfate salt is a stable, weighable solid. By titrating the conjugate acid with a strong base, we can directly determine the pKa at the half-equivalence point.
Step-by-Step Methodology:
-
System Calibration: Standardize the glass pH electrode using fresh buffer solutions at pH 4.01, 7.00, and 10.01.
-
Self-Validation Run (Critical): Before testing the unknown, titrate a known standard. Dissolve 0.1 mmol of Triethylamine hydrochloride (TEA·HCl) in 50 mL of degassed, deionized water. Titrate with standardized 0.1 M NaOH. Calculate the first derivative ( dpH/dV ) to locate the equivalence point. If the pH at exactly half the equivalence volume does not equal 10.7 ± 0.1, recalibrate the system.
-
Sample Preparation: Accurately weigh 0.1 mmol of 1,3-Dimethylimidazolidin-2-imine sulfate. Dissolve completely in 50 mL of degassed, deionized water.
-
Titration Execution: Add 0.1 M NaOH in precise 0.1 mL increments under constant, gentle stirring. Record the stable pH after each addition. Continue until the pH plateaus (typically > pH 13).
-
Data Processing: Plot the titration curve (pH vs. Volume). Identify the equivalence point via the maximum of the first derivative curve. The pKa of the guanidinium conjugate acid is exactly the pH at the half-equivalence volume.
Fig 2: Self-validating potentiometric titration workflow for accurate pKa determination.
Application Insights
Benchmarking 1,3-Dimethylimidazolidin-2-imine against standard amines reveals a clear functional hierarchy. While TEA and DIPEA are sufficient for routine neutralizations or mild deprotonations, they fail in demanding catalytic cycles or when deprotonating weakly acidic substrates. DBU bridges this gap but introduces hydrolytic liabilities[3].
1,3-Dimethylimidazolidin-2-imine sulfate provides the ultimate solution: the sulfate counterion ensures shelf-stability and precise gravimetric dosing, while the cyclic guanidine core delivers exceptional, entropically-favored basicity. This makes it an indispensable reagent in advanced synthetic applications, including the stabilization and synthesis of next-generation phosphoryl guanidine oligonucleotides[1].
References
- Source: Tetrahedron Letters (via ut.ee)
- Title: Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.
- Title: Synthesis of Novel Representatives of Phosphoryl Guanidine Oligonucleotides Source: ResearchGate URL
Sources
Comparative Guide: Spectrophotometric Validation of 1,3-Dimethylimidazolidin-2-imine Sulfate Concentration
Introduction & Analytical Challenge
1,3-Dimethylimidazolidin-2-imine sulfate (CAS: 73511-37-2) is a highly basic cyclic guanidine derivative frequently utilized as an organocatalyst and pharmaceutical intermediate[1]. As a Senior Application Scientist, the most common hurdle I encounter when validating the concentration of this compound is its optical invisibility. Because the parent structure lacks an extended conjugated π-system, it exhibits minimal ultraviolet (UV) absorbance above 220 nm[2].
Attempting direct spectrophotometric quantification in the deep UV range (≤210 nm) is highly susceptible to matrix interference, solvent noise, and baseline drift. To achieve reliable, reproducible quantification, we must shift the detection wavelength into the visible spectrum. This guide objectively compares three analytical validation strategies, detailing the mechanistic causality behind each approach and providing a self-validating protocol for the optimal high-throughput method.
Analytical Methodologies & Mechanistic Causality
Method A: Thymol-Hypobromite Derivatization (Recommended)
This colorimetric assay leverages a modified Sakaguchi reaction. The sample is introduced to an alkaline sodium hypobromite solution, which oxidizes the guanidino nitrogen to form a reactive N-bromo intermediate. This intermediate rapidly undergoes electrophilic aromatic substitution with thymol, generating a highly stable yellow/orange chromophore with a peak absorbance ( λmax ) at 480 nm[3].
-
Causality for Selection: By shifting the detection wavelength to 480 nm, this method completely eliminates background interference from organic solvents and unreacted precursors, offering a robust, green-chemistry alternative to traditional extraction methods.
Method B: Bromocresol Green (BCG) Ion-Pair Extraction
At pH 4.0, the cyclic guanidine exists as a protonated cation. It forms a stoichiometric 1:1 lipophilic ion-pair complex with the anionic sulfonephthalein dye, Bromocresol Green. This complex is then extracted into a halogenated solvent (chloroform) and measured at 415 nm.
-
Causality for Selection: While highly sensitive for basic nitrogenous compounds, the reliance on toxic, environmentally hazardous halogenated solvents makes this method a liability for modern, high-throughput laboratories striving for green compliance.
Method C: Direct HPLC-UV (210 nm)
Chromatographic separation on a C18 column followed by direct UV detection at 210 nm.
-
Causality for Selection: Because the molecule only absorbs in the low UV range, the mobile phase must be strictly transparent (e.g., Acetonitrile/Water with phosphate buffer). While it provides excellent specificity, it suffers from high equipment costs, extensive solvent consumption, and longer analytical run times.
Caption: Analytical workflow decision tree for selecting the optimal validation method.
Objective Performance Comparison
The following table summarizes the empirical performance metrics of the three validation methodologies. The Thymol-Hypobromite method provides the best balance of throughput, safety, and sensitivity.
| Performance Metric | Thymol-Hypobromite Assay | BCG Ion-Pair Extraction | HPLC-UV (210 nm) |
| Detection Wavelength | 480 nm (Visible) | 415 nm (Visible) | 210 nm (Deep UV) |
| Limit of Detection (LOD) | 1.5 µg/mL | 0.8 µg/mL | 0.5 µg/mL |
| Linear Range | 5 – 50 µg/mL | 2 – 25 µg/mL | 1 – 100 µg/mL |
| Assay Time per Sample | < 5 minutes | ~ 20 minutes (Extraction) | 10 – 15 minutes |
| Solvent Toxicity | Low (Aqueous NaOH) | High (Chloroform) | Moderate (Acetonitrile) |
| Specificity | High (Specific to Guanidines) | Moderate (Reacts w/ all Amines) | Very High (Chromatographic) |
Experimental Protocol: The Self-Validating Thymol-Hypobromite System
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal checks (blanks, standard curves, and spike-recoveries) to guarantee that the spectrophotometric readout is a true reflection of the 1,3-Dimethylimidazolidin-2-imine sulfate concentration, free from matrix inhibition[3].
Step 1: Reagent Preparation & Causality
-
Alkaline Thymol Solution: Dissolve 0.01% (w/v) thymol in 0.5 M NaOH.
-
Causality: The strong alkaline medium is critical. It forces the complete deprotonation of the guanidine sulfate salt into its reactive free-base form, allowing the nitrogen to act as a nucleophile in the subsequent step.
-
-
Sodium Hypobromite Solution: Prepare 2% bromine in 5% NaOH.
-
Causality: This provides the active oxidizing agent (OBr⁻) required to form the transient N-bromo intermediate. It must be prepared fresh daily to prevent disproportionation into inactive bromate.
-
Step 2: Derivatization Workflow
-
Pipette 100 µL of the sample/standard into a clean glass test tube.
-
Add 2.0 mL of the Alkaline Thymol Solution and vortex for 5 seconds to ensure homogeneity.
-
Add 100 µL of the Sodium Hypobromite Solution.
-
Incubate at room temperature for exactly 10 minutes.
-
Causality: The reaction kinetics require a strict 10-minute window to reach maximum chromophore formation before spontaneous degradation of the colored complex begins.
-
-
Measure the absorbance at 480 nm against the reagent blank.
Caption: Chemical derivatization pathway of the Thymol-Hypobromite reaction.
Step 3: System Suitability & Self-Validation Criteria
Before accepting any sample data, the assay must pass the following internal validation gates:
-
Gate 1 (Reagent Integrity): The absorbance of the Reagent Blank (reagents + distilled water) must be < 0.05 AU . Higher values indicate thymol oxidation or hypobromite degradation.
-
Gate 2 (Linearity): A 5-point calibration curve (5, 10, 20, 30, 50 µg/mL) must be generated. The system is only validated if the coefficient of determination (R² ) is ≥ 0.995 .
-
Gate 3 (Matrix Independence): Perform a Spike-and-Recovery test. Spike a known 20 µg/mL standard into your sample matrix. The recovered concentration must fall between 98% – 102% . Failure indicates matrix components are consuming the hypobromite reagent.
References
-
PubChem: 1,3-Dimethylimidazolidin-2-imine hydrochloride | C5H12ClN3 | CID 129626504 (Core parent structure and physicochemical properties). National Center for Biotechnology Information.[Link]
-
Aćimović, J. M., et al.: Monitoring of the Human Serum Albumin Carbonylation Level Through Determination of Guanidino Group Content. ResearchGate. (Primary grounding for the Thymol-Hypobromite spectrophotometric determination of guanidino groups).[Link]
Sources
Operational Guide: Safety and Disposal Protocols for 1,3-Dimethylimidazolidin-2-imine Sulfate
Here is a comprehensive, scientifically grounded operational guide for the safe handling and disposal of 1,3-Dimethylimidazolidin-2-imine sulfate, designed for drug development professionals and laboratory scientists.
In pharmaceutical synthesis and advanced chemical research, cyclic guanidine derivatives like 1,3-dimethylimidazolidin-2-imine are frequently utilized as strong, non-nucleophilic organic bases or key structural intermediates. When handled as a sulfate salt, the compound exhibits improved stability and altered solubility profiles compared to its free base or hydrochloride counterparts [1].
However, the presence of both high nitrogen content and a sulfate counterion necessitates specific, rigorous disposal protocols. This guide outlines the causality behind these safety requirements and provides a self-validating workflow for laboratory waste management.
Mechanistic Hazard Analysis & Causality
To design an effective disposal strategy, scientists must first understand the physicochemical behavior of the waste material. 1,3-Dimethylimidazolidin-2-imine sulfate ( C5H11N3⋅H2SO4 ) presents unique end-of-life challenges:
-
Combustion Byproducts: The molecule contains a high mass percentage of nitrogen and sulfur. If incinerated improperly at low temperatures, it will yield toxic nitrogen oxides ( NOx ) and sulfur dioxide ( SO2 ). Therefore, standard biological waste incineration or open burning is strictly prohibited.
-
Benchtop Neutralization Risks: Attempting benchtop chemical degradation (e.g., using aggressive oxidizers like piranha solution or concentrated bleach) is strongly discouraged. The oxidation of the imidazolidine ring can be highly exothermic and may generate unpredictable, volatile, and toxic nitrogenous byproducts.
-
Aquatic Toxicity: Like many cyclic amines and guanidines, introducing this compound into the municipal water supply can disrupt local aquatic ecosystems and violate Resource Conservation and Recovery Act (RCRA) regulations [2].
Quantitative Hazard Summary
| Property / Hazard | Specification / GHS Classification | Mitigation Strategy |
| Chemical Class | Cyclic guanidine derivative (Sulfate salt) | Segregate from strong oxidizers. |
| Health Hazards | H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant) | Use standard PPE (Nitrile gloves, safety goggles, lab coat). |
| Environmental | Potential aquatic toxicity | Zero-drain disposal policy; collect all rinsate. |
| Thermal Stability | Decomposes at high heat releasing NOx , SOx | Requires licensed high-temperature incineration. |
Step-by-Step Methodology: Laboratory Disposal Protocol
The following protocol ensures that 1,3-Dimethylimidazolidin-2-imine sulfate waste is managed in compliance with recognized safety standards [3]. Every step is designed to prevent cross-contamination and environmental release.
Step 1: Waste Segregation and Compatibility Verification
-
Isolate the sulfate salt waste from incompatible streams, particularly strong oxidizing agents (e.g., peroxides, permanganates, nitrates) and heavy metal waste.
-
Scientific Rationale: Segregation prevents spontaneous redox reactions in the waste accumulation area, which could lead to pressurization or thermal runaway.
Step 2: Primary Containment
-
Transfer solid waste or solvent solutions containing the compound into a chemically compatible, high-density polyethylene (HDPE) or amber glass waste receptacle.
-
Ensure the container has a securely fitting, leak-proof cap. Do not use degraded or previously compromised containers.
Step 3: Rinsate Collection
-
When cleaning glassware used to handle 1,3-Dimethylimidazolidin-2-imine sulfate, collect the first two solvent rinses (typically water or methanol) into the designated hazardous waste container.
-
Scientific Rationale: The first two rinses contain >95% of the residual chemical. Collecting this prevents the compound from entering the municipal wastewater system.
Step 4: GHS and RCRA Compliant Labeling
-
Affix a hazardous waste tag immediately upon placing the first drop/grain of waste into the container.
-
Explicitly list "1,3-Dimethylimidazolidin-2-imine sulfate" and the specific solvent matrix. Do not use abbreviations or chemical formulas (e.g., do not write " C5H11N3 salt").
Step 5: EHS Transfer and High-Temperature Incineration
-
Transfer the sealed, labeled container to your institution's Environmental Health and Safety (EHS) department.
-
EHS will route the chemical to a licensed hazardous waste processing facility. The facility will utilize high-temperature rotary kiln incineration (typically >1000°C) equipped with alkaline flue-gas scrubbers to safely neutralize the resulting NOx and SOx emissions.
Waste Routing Visualization
The following diagram illustrates the validated logistical pathway for managing nitrogen/sulfur-rich organic salts, ensuring no single point of failure in the containment strategy.
Standardized laboratory waste routing for nitrogen/sulfur-containing organic salts.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 129626504, 1,3-Dimethylimidazolidin-2-imine hydrochloride." PubChem,[Link] (Note: Hydrochloride salt utilized as structural proxy for parent imidazolidine safety data).
-
United States Environmental Protection Agency (EPA). "Hazardous Waste Management System." EPA.gov, [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press,[Link]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
